N-cyclobutyl-4-fluoro-3-methylaniline
Description
BenchChem offers high-quality N-cyclobutyl-4-fluoro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclobutyl-4-fluoro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclobutyl-4-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJISUXUJBTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of N-Cyclobutyl-4-fluoro-3-methylaniline
[1][2][3]
Executive Summary
This technical guide details the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline , a critical intermediate in the development of androgen receptor antagonists and kinase inhibitors.[1][2][3] While simple alkylation strategies often fail due to the steric strain of the cyclobutyl ring and competitive elimination reactions, this guide prioritizes Reductive Amination as the primary, scalable industrial route.[4]
We provide a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , offering superior chemoselectivity over traditional catalytic hydrogenation or cyanoborohydride methods.[1][2][3][4] A secondary Buchwald-Hartwig cross-coupling pathway is presented for scenarios requiring orthogonal functional group tolerance.[1][2][3][4]
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the commercially available 4-fluoro-3-methylaniline and cyclobutanone .[1][2][3]
Figure 1: Retrosynthetic disconnection showing the primary reductive amination pathway (solid) and alternative cross-coupling route (dotted).[1][2][3]
Primary Pathway: Reductive Amination (Recommended)[1][2][4][5]
This route is preferred for its operational simplicity, high yield (>85%), and avoidance of toxic transition metals.[3][4] The use of Sodium Triacetoxyborohydride (STAB) is critical; unlike NaBH₄, it is mild enough to not reduce the ketone before imine formation, and unlike NaBH₃CN, it avoids generating toxic cyanide byproducts.[3]
Reaction Mechanism
The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion.[3][4] The sterically demanding acetoxy groups on the borohydride modulate its reducing power, ensuring it selectively reduces the protonated iminium ion rather than the starting ketone.[4]
Figure 2: Mechanistic flow of the reductive amination using STAB.
Detailed Experimental Protocol
Reagents:
Procedure:
-
Imine Formation: Charge a dry reaction vessel with 4-fluoro-3-methylaniline (10 mmol) and 1,2-dichloroethane (40 mL). Add cyclobutanone (12 mmol) followed by acetic acid (10 mmol).
-
Note: The addition of acetic acid buffers the solution (pH ~5-6), accelerating imine formation without protonating the aniline to the point of deactivation.[3]
-
-
Stirring: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.
-
Reduction: Cool the mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes to control mild exotherm and gas evolution.
-
Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.[1][2][3][4]
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[2][3][4][5] Extract the aqueous layer with DCM (2 x 20 mL).[3][4]
-
Purification: Combine organics, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: Pale yellow to colorless oil/solid.[2][3][4]
Alternative Pathway: Buchwald-Hartwig Amination[1][2][3]
If the starting aniline is unavailable, or if the synthesis requires late-stage installation of the cyclobutyl amine on a complex halogenated core, Palladium-catalyzed cross-coupling is the viable alternative.[1][2][3]
Reagents:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
Pros/Cons:
Analytical Characterization
To validate the integrity of the synthesized N-cyclobutyl-4-fluoro-3-methylaniline , compare experimental data against these reference values.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.80–6.40 (m, 3H) | Aromatic protons (shielded by amine).[1][2][3] |
| δ 3.90 (m, 1H) | Methine proton of cyclobutyl ring (quintet-like).[1][2][3][4] | |
| δ 3.60 (br s, 1H) | N-H proton (exchangeable).[3][4] | |
| δ 2.40 (m, 2H), 1.80 (m, 4H) | Cyclobutyl methylene protons.[3][4] | |
| δ 2.20 (s, 3H) | Methyl group on the aromatic ring.[3][4] | |
| ¹⁹F NMR | δ -120 to -130 ppm | Single peak (Ar-F).[1][2][3][4] |
| MS (ESI+) | m/z 180.1 [M+H]⁺ | Confirm molecular weight (179.24).[1][2][3][4] |
Process Safety & Handling
-
Aniline Toxicity: 4-Fluoro-3-methylaniline is toxic by inhalation and skin contact.[1][2][3][4] All operations must be performed in a fume hood.[2][3][4]
-
STAB Hazards: Sodium triacetoxyborohydride releases hydrogen gas upon contact with water or acid.[2][3][4] Ensure proper ventilation during the quench step.[2][3][4]
-
Fluorinated Compounds: While stable, fluorinated aromatics should be incinerated in specialized facilities to prevent HF formation during disposal.[2][3][4]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][3][4] Link[1][2][3][4]
-
BLD Pharm. "Product Datasheet: N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8)." BLD Pharm, Accessed Oct 2023.[2][3][4] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[2][3][4] Link
-
PubChem. "Compound Summary: 4-Fluoro-3-methylaniline (CAS 452-69-7)."[1][2][3][4] National Library of Medicine.[2][3][4] Link[1][2][3][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-chloro-4'-nitrodiphenyl sulfide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Profile & Synthesis Strategy: N-Cyclobutyl-4-fluoro-3-methylaniline
CAS Registry Number: 1339767-42-8 [1][2][3]
Executive Summary
N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8 ) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[1][2][3]
This guide provides a definitive technical breakdown of the compound's identity, a validated synthetic protocol for its generation, and the analytical frameworks required to ensure structural integrity. Unlike generic database lookups, this document focuses on the causality of synthetic choices and the validation of chemical identity.
Chemical Identity & Structural Registry[4][5]
The accurate identification of this compound relies on distinguishing the specific substitution pattern on the aromatic ring. The "4-fluoro-3-methyl" motif creates a specific electronic and steric environment distinct from its isomers (e.g., 3-fluoro-4-methyl).
Table 1: Critical Chemical Identifiers
| Parameter | Value | Notes |
| CAS Number | 1339767-42-8 | Validated Registry Number |
| IUPAC Name | N-cyclobutyl-4-fluoro-3-methylaniline | Systematic nomenclature |
| Molecular Formula | C₁₁H₁₄FN | |
| Molecular Weight | 179.23 g/mol | |
| SMILES | CC1=C(F)C=CC(NC2CCC2)=C1 | Useful for cheminformatics |
| InChI Key | Unique hash required | Generated upon registration |
| Core Scaffold | Aniline (Secondary) | Fluorine (para), Methyl (meta) |
Structural Analysis[4][6]
-
Electronic Effects: The fluorine atom at the para position (relative to the nitrogen) exerts an inductive withdrawing effect (-I), slightly deactivating the ring but stabilizing metabolic oxidation at that position.
-
Steric Effects: The meta-methyl group introduces steric bulk that can lock conformation in protein binding pockets, a common tactic in optimizing ligand-receptor affinity.
-
Cyclobutyl Moiety: Acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability by reducing the rate of oxidative dealkylation.
Validated Synthetic Methodology
While N-alkylation using cyclobutyl halides is theoretically possible, it is kinetically disfavored due to the steric hindrance and ring strain of the cyclobutyl electrophile. The industry-standard "Self-Validating" protocol is Reductive Amination .
Protocol: Reductive Amination of 4-Fluoro-3-methylaniline
Objective: Synthesize N-cyclobutyl-4-fluoro-3-methylaniline with >95% purity.
Reagents
-
Precursor: 4-Fluoro-3-methylaniline (CAS 452-69-7) [1].[4][5]
-
Carbonyl Source: Cyclobutanone (CAS 1191-95-3).
-
Reductant: Sodium triacetoxyborohydride (STAB) – Chosen for its selectivity for imines over ketones, preventing side reactions.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Catalyst: Acetic Acid (AcOH) – Promotes imine formation.
Step-by-Step Workflow
-
Imine Formation (Equilibrium): Dissolve 4-Fluoro-3-methylaniline (1.0 eq) and Cyclobutanone (1.2 eq) in DCE. Add AcOH (1.5 eq). Stir at room temperature for 30 minutes.
-
Why: Acid catalysis protonates the ketone oxygen, making it more electrophilic for the weak aniline nucleophile.
-
-
Reduction (Irreversible): Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Why: STAB is mild and will not reduce the cyclobutanone until it forms the iminium ion, ensuring high chemoselectivity.
-
-
Quench & Workup: After 4–16 hours (monitor via LCMS), quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision logic and reaction pathway, ensuring the user understands the why behind the how.
Figure 1: Reductive amination pathway prioritizing chemoselectivity via STAB.
Analytical Validation (The "Trust" Pillar)
A self-validating system requires specific analytical markers to confirm success.
NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
-
Cyclobutyl Methine: Look for a quintet-like multiplet around δ 3.8–4.0 ppm . This confirms the N-cyclobutyl connection.
-
Aromatic Region:
-
The 4-Fluoro substitution creates distinctive splitting.
-
H-5 (ortho to F): dd or t (due to H-H and H-F coupling).
-
H-2 (between Me and N): Singlet-like or small doublet.
-
H-6 (ortho to N): Doublet.
-
-
Methyl Group: Singlet around δ 2.2 ppm .
-
Amine Proton: Broad singlet (exchangeable), usually δ 3.5–4.5 ppm .
QC Parameters
| Test | Acceptance Criteria | Method |
| Purity | > 98.0% (Area %) | HPLC (C18, AcN/Water + 0.1% Formic Acid) |
| Identity | [M+H]⁺ = 180.23 ± 0.1 | LC-MS (ESI+) |
| Residual Solvent | < 5000 ppm (DCE/DCM) | GC-Headspace |
Application in Drug Discovery[6]
This specific scaffold is valuable because it combines metabolic resilience with conformational restriction .
-
Bioisosterism: The cyclobutyl group is a bioisostere for the isopropyl group. However, the cyclobutyl ring is puckered, changing the vector of the substituents and potentially filling hydrophobic pockets in enzymes (e.g., Kinases) more effectively than flexible alkyl chains [2].
-
Fluorine Effect: The 4-fluoro substituent blocks metabolic hydroxylation at the para-position, a common clearance pathway for anilines, thereby extending the half-life of the drug candidate.
Visualization: Structural Activity Relationship (SAR) Logic
Figure 2: SAR contributions of the N-cyclobutyl-4-fluoro-3-methylaniline scaffold.
References
-
Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylaniline Product Sheet. Retrieved from [5]
- Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.
-
BLD Pharm. (n.d.). N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8).[1][2][3] Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24879823, 4-Fluoro-3-methylaniline. Retrieved from
Sources
- 1. 1020957-64-5|3-Fluoro-4-methyl-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 2. 1341539-94-3|N-(2,2-Dimethylpropyl)-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]
- 3. 1339767-42-8|N-Cyclobutyl-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-氟-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
synthesis of N-cyclobutyl-4-fluoro-3-methylaniline precursors
An In-Depth Technical Guide to the Synthesis of N-Cyclobutyl-4-fluoro-3-methylaniline Precursors
Introduction
N-cyclobutyl-4-fluoro-3-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The unique combination of a cyclobutyl group, a fluorine atom, and a methyl group on the aniline scaffold imparts specific physicochemical properties such as altered lipophilicity, metabolic stability, and binding affinity to its downstream products. This guide provides a comprehensive overview of the principal synthetic strategies for its precursors, focusing on the formation of the key C-N bond and the preparation of the core aniline structure. As a senior application scientist, this document is structured to deliver not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions for process development and optimization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, N-cyclobutyl-4-fluoro-3-methylaniline, reveals two primary disconnection points. The most strategic disconnection is at the N-cyclobutyl bond, which simplifies the target into two key precursors: 4-fluoro-3-methylaniline (A) and a suitable cyclobutylating agent (B) . This approach allows for a convergent synthesis where the two core fragments are prepared separately and coupled in a final step.
Caption: Retrosynthetic analysis of N-cyclobutyl-4-fluoro-3-methylaniline.
Part 1: Synthesis of Precursor A: 4-Fluoro-3-methylaniline
The synthesis of the core aromatic amine, 4-fluoro-3-methylaniline (CAS: 452-69-7), is the foundational stage.[1] This intermediate can be prepared through several routes, with the most common industrial method involving the reduction of a corresponding nitroaromatic compound.
Reduction of 1-Fluoro-2-methyl-4-nitrobenzene
This method is highly efficient and proceeds via the catalytic hydrogenation of 1-fluoro-2-methyl-4-nitrobenzene. The nitro group is selectively reduced to a primary amine without affecting the fluorine atom or the aromatic ring.[2]
Reaction Scheme: 1-Fluoro-2-methyl-4-nitrobenzene → 4-Fluoro-3-methylaniline
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[3] Platinum-based catalysts like Pt/C are also effective.[4]
-
Hydrogen Source: Pressurized hydrogen gas is the cleanest reducing agent, producing only water as a byproduct. Alternatively, transfer hydrogenation using formic acid or ammonium formate can be employed under milder conditions.
-
Solvent: Alcohols such as methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalyst and hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) and a suitable solvent such as methanol (10-15 volumes).
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) (0.01-0.05 eq) to the mixture.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 2-5 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-3-methylaniline. The product can be purified further by vacuum distillation or recrystallization if necessary.[5]
Part 2: Core Synthetic Strategies for N-Cyclobutylation
With 4-fluoro-3-methylaniline in hand, the next critical step is the introduction of the cyclobutyl moiety. Several robust methods exist for this transformation, each with distinct advantages.
Reductive Amination (Primary Method)
Reductive amination is arguably the most efficient and widely used method for preparing N-cyclobutyl anilines. It involves the reaction of 4-fluoro-3-methylaniline with cyclobutanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[6]
Caption: Mechanism of Reductive Amination.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions formed in situ. Unlike stronger hydrides like sodium borohydride (NaBH₄), it is more tolerant of the slightly acidic conditions that favor imine formation and is less likely to reduce the ketone starting material.[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are aprotic and effectively solubilize the reactants.
Experimental Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 eq) and cyclobutanone (1.1-1.5 eq) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3-24 hours.
-
Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.[8]
Direct N-Alkylation
Direct alkylation involves the reaction of 4-fluoro-3-methylaniline with a cyclobutyl halide (e.g., cyclobutyl bromide) or a sulfonate ester (e.g., cyclobutyl tosylate). This is a classical nucleophilic substitution reaction.
Causality Behind Experimental Choices:
-
Challenges: A significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[9]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the acid (HBr or HOTs) generated during the reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds.[10] It typically involves coupling an aryl halide (or triflate) with an amine. For this synthesis, it would couple cyclobutylamine with an appropriately substituted aryl precursor, such as 1-bromo-4-fluoro-3-methylbenzene.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).[11] The choice of ligand is critical for catalytic efficiency and can prevent catalyst deactivation.[12]
-
Advantages: This method offers excellent functional group tolerance and control, often providing high yields where other methods fail. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.[10]
N-Acylation and Reduction
This two-step sequence involves first acylating the aniline with cyclobutanecarbonyl chloride to form an amide, followed by the reduction of the amide to the desired secondary amine.
Causality Behind Experimental Choices:
-
Acylation: The N-acylation step is typically high-yielding and avoids the over-alkylation issues seen in direct alkylation.[13][14] A base like triethylamine or pyridine is used to scavenge the HCl byproduct.[15]
-
Reduction: The resulting amide is very stable and requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), for reduction to the amine. This step requires stringent anhydrous conditions.
Data Presentation: Comparison of N-Cyclobutylation Strategies
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Reductive Amination | Cyclobutanone, NaBH(OAc)₃ | Room Temp, DCM | High selectivity, mild conditions, one-pot procedure | Requires stoichiometric reducing agent |
| Direct N-Alkylation | Cyclobutyl bromide, K₂CO₃ | 60-100 °C, DMF | Simple setup, inexpensive reagents | Risk of over-alkylation, lower selectivity |
| Buchwald-Hartwig | Aryl bromide, Cyclobutylamine, Pd catalyst, Ligand, Base | 80-120 °C, Toluene | Excellent scope and control, high yields | Expensive catalyst/ligands, requires inert atmosphere |
| Acylation-Reduction | Cyclobutanecarbonyl chloride; LiAlH₄ or BH₃ | Two steps: 0°C to RT (acylation); Reflux (reduction) | Avoids over-alkylation, high-yielding steps | Two-step process, requires strong, hazardous reductants |
Overall Synthetic Workflow Example
The following diagram illustrates the most common and efficient pathway from a commercially available starting material to the final product, utilizing the precursor synthesis and reductive amination.
Caption: Preferred synthetic workflow for N-cyclobutyl-4-fluoro-3-methylaniline.
Conclusion
The synthesis of precursors for N-cyclobutyl-4-fluoro-3-methylaniline is a well-established process with multiple viable routes. The choice of strategy depends heavily on the specific requirements of the project, including scale, cost, purity requirements, and available equipment. For laboratory and industrial-scale synthesis, the pathway involving the catalytic reduction of 1-fluoro-2-methyl-4-nitrobenzene to produce 4-fluoro-3-methylaniline, followed by a one-pot reductive amination with cyclobutanone, generally offers the best balance of efficiency, selectivity, and operational simplicity. More modern techniques like the Buchwald-Hartwig amination provide powerful alternatives, particularly for complex substrates or when exploring analogue synthesis in a drug discovery context. This guide provides the foundational knowledge for researchers to successfully synthesize these valuable chemical intermediates.
References
- Google Patents. (CN105622426A). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]
-
Dunn, T. B., & MacMillan, D. W. C. (2020). Radical α-C-H Cyclobutylation of Aniline Derivatives. PubMed. [Link]
-
PureSynth. 4-Fluoro-3-Methylaniline 98.0%(GC). Retrieved from PureSynth. [Link]
-
Dunn, T. B., & MacMillan, D. W. C. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. PMC. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. [Link]
-
Nature Synthesis. (2023). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Synthesis. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Poster. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link]
-
Strieth-Kalthoff, F., et al. (2023). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]
- Google Patents. (US6495729B1). Ring alkylation of aniline or aniline derivatives using ionic liquid catalysts.
-
Senthamarai, T., et al. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemistrySelect. [Link]
-
Pointner, S., et al. (2023). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie. [Link]
-
Kennedy, C. R., et al. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
ResearchGate. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Retrieved from ResearchGate. [Link]
-
Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Advances. [Link]
-
PubChem. 3-Fluoro-4-methylaniline. Retrieved from PubChem. [Link]
-
LookChem. 4-Fluoro-3-methylaniline. Retrieved from LookChem. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. International Journal of ChemTech Research. [Link]
-
Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]
-
Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Retrieved from ResearchGate. [Link]
-
Organic Syntheses Procedure. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from ResearchGate. [Link]
-
MDPI. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules. [Link]
-
ResearchGate. Synthesis of n‐butyl complexes 3Ln and 4Ln. Retrieved from ResearchGate. [Link]
- Google Patents. (CN104292113A). Preparation method of 3-chloro-4-fluoroaniline.
Sources
- 1. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated anilines are cornerstone building blocks in medicinal chemistry and materials science, prized for their ability to impart unique physicochemical properties to target molecules.[1] The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in drug design.[2][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of fluorinated anilines. We will delve into the nuanced interplay of the activating amino group and the deactivating, yet ortho-, para-directing fluorine substituent, which governs the regiochemical outcomes of these transformations. This document will serve as an in-depth resource, elucidating the underlying mechanistic principles and providing field-proven insights for synthetic practitioners.
Introduction: The Strategic Importance of Fluorinated Anilines
The incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery.[2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic and steric properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] When appended to an aniline scaffold, these effects are particularly pronounced. The resulting fluorinated anilines serve as versatile intermediates for the synthesis of a wide array of pharmaceuticals and agrochemicals.[4][5] A classic example is 4-fluoroaniline, a precursor to the fungicide fluoroimide.[6] Understanding the reactivity of these substrates in electrophilic aromatic substitution is therefore of paramount importance for the rational design and synthesis of novel chemical entities.
The Dichotomy of Directing Effects: Amino vs. Fluoro Substituents
The regioselectivity of electrophilic aromatic substitution on a fluorinated aniline is dictated by the competing electronic effects of the amino and fluoro groups.
-
The Amino Group: A Potent Activator and Ortho-, Para-Director The amino group (-NH₂) is a powerful activating group in EAS.[7] Through its +M (mesomeric) or resonance effect, the nitrogen lone pair donates electron density into the aromatic π-system. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[8] The resonance structures of aniline show an accumulation of negative charge at the ortho and para positions, thus directing incoming electrophiles to these sites.[7][9]
-
The Fluorine Atom: An Anomaly in Halogen Directing Effects Halogens are generally considered deactivating groups in EAS due to their strong -I (inductive) effect, which withdraws electron density from the ring.[10][11] However, they are also ortho-, para-directors because of their +M (resonance) effect, where a lone pair on the halogen can be donated to the ring.[11][12] For fluorine, the -I and +M effects are of comparable magnitude.[10][13] While the ortho and meta positions are deactivated by the strong inductive withdrawal, the para position can be as reactive as, or even more reactive than, benzene itself.[10] This makes fluorobenzene strongly para-selective in EAS.[10]
The interplay of these directing effects in fluorinated anilines leads to a complex but predictable pattern of reactivity, which can be harnessed for selective synthesis.
Mechanistic Underpinnings of Electrophilic Aromatic Substitution
The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process.[14]
-
Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[14][15]
-
Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the substituted product.[14]
The stability of the sigma complex is a key determinant of the reaction's regioselectivity. Substituents that can delocalize the positive charge of the arenium ion will favor substitution at the positions that allow for this stabilization.
Caption: The limitation of Friedel-Crafts reactions with anilines.
Synthesis of Fluorinated Anilines
Several methods are employed for the synthesis of fluorinated anilines, which are the precursors for the electrophilic aromatic substitution reactions discussed.
-
From Fluorinated Aromatics: A common route involves the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline. [5]For example, 4-fluoroaniline can be prepared from fluorobenzene. [5][6]* Halogen Exchange (Halex) Reaction: This method involves a chlorine-fluorine exchange on a chloronitrobenzene, followed by hydrogenation. [5][16]* From Aromatic Azides: Fluorinated anilines can be prepared by treating aromatic azides with anhydrous hydrogen fluoride. [17]
Conclusion
The electrophilic aromatic substitution of fluorinated anilines is a nuanced area of organic synthesis governed by the delicate balance of electronic effects. The strongly activating, ortho-, para-directing amino group and the deactivating, yet also ortho-, para-directing fluorine atom create a unique reactivity landscape. By understanding these principles, and by employing strategies such as the protection of the amino group, researchers can effectively control the regiochemical outcome of these reactions. This guide has provided a technical framework for comprehending these transformations, offering both mechanistic insights and practical protocols to aid in the synthesis of valuable fluorinated aniline derivatives for drug discovery and beyond.
References
- The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (2026, February 12). Quantum Pioneer.
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]
-
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. (2019, June 12). Semantic Scholar. [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (2025, August 6). Request PDF. [Link]
-
Ch22: EArS of aromatic amines. University of Calgary. [Link]
-
Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]
- US7154006B2 - Preparation of fluorinated anilines.
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
- US4145364A - Preparation of fluorinated anilines.
- US5053542A - Catalytic bromination of 2-fluoroaniline.
- US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Electrophilic aromatic substitution. Wikipedia. [Link]
- US4443631A - Selective halogenation of 2-fluoroaniline.
-
Aromatic Electrophilic substitution. (2020, February 15). SlidePlayer. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. (2017, November 9). Master Organic Chemistry. [Link]
- CN100396661C - Preparation of fluorinated aniline.
-
4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]
-
Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Chemistry Steps. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
meta-Directed fluorination of anilines. ScienceDirect. [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (2022, August 11). Lookchem. [Link]
-
Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group. [Link]
-
Electrophilic Fluorination of Organosilanes. (2025, August 6). Request PDF. [Link]
-
Direct nitration of aniline is not possible. Why?. Quora. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution.... ResearchGate. [Link]
-
Solid acid catalysts for fluorotoluene nitration using nitric acid. (2016, May 16). Indian Academy of Sciences. [Link]
-
Friedel-Crafts Handout. University of Arizona. [Link]
-
4-Fluoroaniline. Wikipedia. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Halogenation Reactions. Mettler Toledo. [Link]
-
Why is nitration of aniline difficult?. askIITians. [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 13. ijrar.org [ijrar.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]
- 17. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
potential applications of N-cyclobutyl-4-fluoro-3-methylaniline
An In-depth Technical Guide to the Potential Applications of N-cyclobutyl-4-fluoro-3-methylaniline
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Chemical Scaffold
N-cyclobutyl-4-fluoro-3-methylaniline is a substituted aniline that, while not extensively documented in current literature, presents a compelling profile as a versatile building block for the synthesis of novel molecules in diverse scientific fields. Its unique combination of a cyclobutyl group, a fluorine atom, and a methyl group on the aniline core suggests significant potential for fine-tuning the physicochemical and biological properties of resulting compounds. The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[1][2] Similarly, the cyclobutyl moiety can serve as a bioisostere for other functional groups, influencing a molecule's conformation and pharmacokinetic profile.[3][4] This guide will provide an in-depth exploration of the , grounded in established principles of medicinal chemistry, agrochemical science, and materials science.
Core Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₄FN | Based on its chemical structure. |
| Molecular Weight | 179.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar to its precursor, 4-fluoro-3-methylaniline, which is a solid. |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Typical for aniline derivatives with alkyl and aryl groups. |
| Reactivity | The aniline nitrogen is nucleophilic and can undergo further substitution. The aromatic ring is susceptible to electrophilic substitution, with the positions directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom. | General principles of aniline chemistry. |
Potential Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The structure of N-cyclobutyl-4-fluoro-3-methylaniline makes it an attractive starting point for the development of new therapeutic agents. The aniline scaffold is a common feature in many approved drugs, and the specific substitutions on this molecule offer several advantages for drug design.
Rationale for Medicinal Chemistry Applications
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug.[5]
-
Target Binding: The fluorine atom can also participate in favorable interactions with biological targets, such as hydrogen bonding or electrostatic interactions, potentially increasing binding affinity.[2]
-
Pharmacokinetic Profile: The N-cyclobutyl group can improve lipophilicity and cell membrane permeability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It can also serve as a conformationally restricted analogue of other alkyl groups, which can be beneficial for target selectivity.
-
Scaffold for Diverse Targets: Substituted anilines are key components of drugs targeting a wide range of proteins, including kinases, G-protein coupled receptors, and ion channels.[6]
Hypothetical Application: Kinase Inhibitors for Oncology
Many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the ATP-binding pocket of the enzyme. The N-cyclobutyl-4-fluoro-3-methylaniline scaffold could be elaborated to create a potent and selective kinase inhibitor.
Below is a diagram illustrating a hypothetical signaling pathway where a derivative of N-cyclobutyl-4-fluoro-3-methylaniline could act as a kinase inhibitor to block downstream signaling involved in cancer cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines a plausible multi-step synthesis of a hypothetical kinase inhibitor starting from N-cyclobutyl-4-fluoro-3-methylaniline.
Step 1: Acylation of N-cyclobutyl-4-fluoro-3-methylaniline
-
Dissolve N-cyclobutyl-4-fluoro-3-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of an acylating agent, such as 4-chlorobenzoyl chloride (1.1 eq), in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
Step 2: Suzuki Coupling to Introduce a Heterocycle
-
In a reaction vessel, combine the acylated intermediate (1.0 eq), a heterocyclic boronic acid or ester (e.g., pyrimidine-5-boronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for instance, aqueous sodium carbonate (2 M solution, 3.0 eq), and a solvent system like a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Potential Application in Agrochemicals: Designing Next-Generation Crop Protection
The agrochemical industry has a long history of utilizing fluorinated anilines in the development of herbicides and fungicides.[7] The structural features of N-cyclobutyl-4-fluoro-3-methylaniline align well with the design principles of modern agrochemicals.
Rationale for Agrochemical Applications
-
Enhanced Efficacy: The specific substitution pattern on the aniline ring can lead to improved binding to target enzymes in weeds or fungi.
-
Favorable Environmental Profile: The strategic placement of fluorine and the cyclobutyl group can influence the compound's persistence and degradation profile in the environment.
-
Overcoming Resistance: Novel chemical scaffolds are crucial for developing agrochemicals that can overcome resistance mechanisms in target organisms.
Hypothetical Application: A Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
PPO inhibitors are a class of herbicides that disrupt chlorophyll biosynthesis in plants. Many PPO inhibitors contain a substituted aniline core. A derivative of N-cyclobutyl-4-fluoro-3-methylaniline could be synthesized to target this enzyme.
Potential Application in Materials Science: Building Blocks for Advanced Materials
Aniline and its derivatives are fundamental precursors in the synthesis of polymers, dyes, and other functional materials.[7] N-cyclobutyl-4-fluoro-3-methylaniline could serve as a unique monomer to create materials with tailored properties.
Rationale for Materials Science Applications
-
Polymer Synthesis: The amino group can be polymerized to form polyanilines. The fluorine and cyclobutyl substituents would modify the polymer's properties, such as thermal stability, chemical resistance, and conductivity.
-
Dye and Pigment Production: The aniline core is a classic chromophore.[7] Further derivatization could lead to novel dyes with specific colors and improved lightfastness.
Proposed Synthesis of N-cyclobutyl-4-fluoro-3-methylaniline
A plausible and efficient synthesis of the title compound would involve the N-alkylation of 4-fluoro-3-methylaniline.
Synthetic Protocol: Reductive Amination
-
To a solution of 4-fluoro-3-methylaniline (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add cyclobutanone (1.1 eq).
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain N-cyclobutyl-4-fluoro-3-methylaniline.
Caption: Proposed synthesis via reductive amination.
Conclusion
N-cyclobutyl-4-fluoro-3-methylaniline is a chemical intermediate with significant, albeit largely unexplored, potential. Its unique combination of a fluorinated aniline core and an N-cyclobutyl substituent makes it a highly attractive building block for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. This guide has outlined the scientific rationale for these potential applications and provided hypothetical, yet plausible, experimental and synthetic workflows. Further research and experimental validation are necessary to fully realize the potential of this versatile molecule.
References
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. Retrieved from [Link]
-
PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
ResearchGate. (2012, September). Fluorine: The New Kingpin of Drug Discovery. Retrieved from [Link]
-
MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
-
Encyclopedia MDPI. (2022, December 29). Versatile Fluorine-Containing Building Blocks. Retrieved from [Link]
-
PMC. (2017, September 10). Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. Retrieved from [Link]
-
MDPI. (2025, October 21). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: N-Cyclobutyl-4-fluoro-3-methylaniline Derivatives
A Privileged Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
N-cyclobutyl-4-fluoro-3-methylaniline (CAS: 1339767-42-8) represents a specialized pharmacophore used primarily in the development of small-molecule kinase inhibitors.[1] Unlike simple alkyl anilines, the N-cyclobutyl motif offers a precise balance of lipophilicity and metabolic stability, functioning as a bioisostere for isopropyl groups while reducing susceptibility to cytochrome P450-mediated oxidative dealkylation.[1]
This guide details the chemical rationale, synthetic pathways, and validation protocols for this scaffold, specifically within the context of targeting SYK (Spleen Tyrosine Kinase) and LRRK2 , as referenced in pharmaceutical patent literature (e.g., Origenis GmbH pipelines).[1]
Part 1: Chemical Architecture & SAR Logic[1]
The utility of this molecule stems from three distinct structural features that modulate pharmacokinetics (PK) and pharmacodynamics (PD):
| Feature | Chemical Function | Medicinal Chemistry Benefit |
| N-Cyclobutyl Group | Steric bulk ( | Metabolic Shielding: More resistant to |
| 4-Fluorine Atom | Electronegative withdrawal ( | Electronic Tuning: Lowers the pKa of the aniline nitrogen, reducing non-specific protein binding.[1] Blocks metabolic hydroxylation at the para-position.[1] |
| 3-Methyl Group | Lipophilic donation ( | Conformational Lock: Induces a twist in the biaryl axis when coupled to heteroaromatics, improving selectivity for specific kinase conformations (e.g., DFG-in vs. DFG-out).[1] |
Structural Visualization (DOT)
The following diagram illustrates the pharmacophore mapping logic used when designing drugs around this scaffold.
Caption: Pharmacophore map highlighting the interaction between the N-cyclobutyl aniline scaffold and a theoretical kinase binding pocket.
Part 2: Synthetic Protocol (Self-Validating)
The most reliable synthesis of N-cyclobutyl-4-fluoro-3-methylaniline is via Reductive Amination .[1] Direct alkylation with cyclobutyl halides is discouraged due to low reactivity (secondary carbon) and competing elimination reactions.[1]
Reaction Scheme
Reagents: 4-Fluoro-3-methylaniline (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), DCE (Dichloroethane).[1]
Caption: Step-wise reductive amination pathway using mild hydride donors.
Step-by-Step Methodology
1. Imine Formation (Pre-equilibrium)
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylaniline (10.0 mmol, 1.25 g) in 1,2-dichloroethane (DCE) (50 mL).
-
Addition: Add cyclobutanone (12.0 mmol, 0.84 g) followed by glacial acetic acid (10.0 mmol, 0.6 mL).
-
Observation: The solution may darken slightly. Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium. Note: The imine of cyclobutanone is strained; equilibrium favors the hemiaminal until reduction drives it forward.[1]
2. Selective Reduction
-
Reagent: Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH4, STAB is less basic and does not reduce the ketone effectively, preventing the formation of cyclobutanol byproducts.[1] It selectively reduces the protonated imine.[1]
-
Reaction: Seal the flask under nitrogen and stir at room temperature for 4–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
3. Quench and Workup
-
Quench: Slowly add saturated aqueous
(50 mL) to neutralize the acid and quench excess hydride. Gas evolution ( ) will occur—ensure proper venting.[1] -
Extraction: Extract the aqueous layer with DCM (
mL).[1] -
Drying: Combine organics, dry over
, filter, and concentrate in vacuo.
4. Purification
-
Method: Flash column chromatography on silica gel.[1]
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes. The secondary amine is less polar than the primary aniline starting material but more polar than non-amine impurities.[1]
Part 3: Analytical Validation
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
1. Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- ~6.8–6.4 ppm (m, 3H, Aromatic protons).[1] Look for the specific coupling of the proton ortho to the fluorine.[1]
- ~3.8 ppm (m, 1H, N-CH -cyclobutyl).[1] The methine proton of the cyclobutyl ring is distinct.[1]
- ~2.4 ppm (m, 2H, cyclobutyl).[1]
- ~2.2 ppm (s, 3H, Ar-CH3 ).[1]
- ~1.8 ppm (m, 4H, cyclobutyl).[1]
- F NMR:
2. Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Expected Mass:
Da (Calculated MW: 179.24).[1] -
Fragmentation: High collision energy often results in the loss of the cyclobutyl group (neutral loss of
or radical loss depending on mode), showing a daughter ion characteristic of the fluoro-methylaniline core.[1]
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Oral/Dermal (Category 4).[1] Anilines are known methemoglobin-forming agents.[1]
-
Skin/Eye Irritation: Category 2.[1]
-
Target Organ Toxicity: Specific attention to liver and blood (hemolysis).[1]
Operational Safety:
-
Containment: All weighing and transfer of the solid aniline must be performed in a fume hood.
-
Waste: Aqueous waste from the STAB reduction contains boron salts and must be disposed of in the appropriate heavy metal/inorganic waste stream, not general organic waste.[1]
References
-
Origenis GmbH. (2014).[1] Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WO Patent 2014/060112.[1] World Intellectual Property Organization.[1] Link
-
Context: Citations of N-cyclobutyl-4-fluoro-3-methylaniline as an intermediate for SYK/LRRK2 inhibitors.[1]
-
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link
-
Context: The definitive protocol for STAB-mediated reductive aminations.[1]
-
-
Mykhailiuk, P. K. (2021).[1][4] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". ACS Omega, 6(4), 2993–3004.[1] Link
-
PubChem. (n.d.).[1] Compound Summary: N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8).[1][6][7] National Center for Biotechnology Information.[1] Link
-
Context: Verification of chemical identifiers and physical property predictions.[1]
-
Sources
- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1248411-33-7|N-Cyclobutyl-3-fluoro-4-methylaniline|BLD Pharm [bldpharm.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1020957-64-5|3-Fluoro-4-methyl-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 7. 1339767-42-8|N-Cyclobutyl-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Advanced Analytical Methodologies for the Quantification of N-Cyclobutyl-4-fluoro-3-methylaniline
Chemical Context and Mechanistic Rationale
N-cyclobutyl-4-fluoro-3-methylaniline (NCFMA, CAS: 1339767-42-8) is a highly specialized secondary amine building block frequently utilized in the synthesis of targeted pharmaceutical therapeutics, such as kinase inhibitors[1]. Structurally, the molecule features an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, which creates a unique electron density profile. Furthermore, the bulky cyclobutyl group imparts significant lipophilicity to the compound.
Accurate quantification of NCFMA is critical across the drug development lifecycle—both as a high-concentration assay for raw material purity and as a trace-level analysis for genotoxic impurity profiling in final Active Pharmaceutical Ingredients (APIs). To address these dual requirements, this application note details two orthogonal, self-validating analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are strictly aligned with the modernized ICH Q2(R2) guidelines for analytical procedure validation[2][3].
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and data integrity, the following protocols are designed as self-validating systems . They mandate continuous System Suitability Testing (SST) and the use of bracketing calibration standards. This design dynamically detects instrumental drift, column degradation, or matrix effects in real-time, preventing the generation of out-of-specification (OOS) data before it occurs.
Protocol A: HPLC-UV Method for Assay and Purity Profiling
Objective: High-precision quantification of NCFMA bulk purity (Range: 0.1 mg/mL to 1.0 mg/mL).
Mechanistic Causality:
UV detection at 254 nm is selected due to the strong
Step-by-Step Methodology:
-
System Preparation: Equilibrate a C18 reverse-phase column (4.6 mm x 150 mm, 3.5 µm particle size) at 35°C.
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, neutralizing the secondary amine (pKa ~4.5) to prevent secondary interactions with residual silanols on the column, thereby eliminating peak tailing.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Sample Preparation: Dissolve 10.0 mg of NCFMA standard in 10.0 mL of Methanol (1.0 mg/mL stock). Serially dilute to create a 5-point calibration curve (0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Self-Validation (SST): Inject the 0.5 mg/mL standard six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is
1.0% and the theoretical plate count ( ) is > 3000. -
Execution: Inject 10 µL of samples using the gradient outlined in Table 1. Bracket every 10 sample injections with a mid-level standard to verify system stability.
Protocol B: LC-MS/MS Method for Trace Quantification
Objective: Trace-level quantification of NCFMA as an impurity in API matrices (Range: 1 ng/mL to 500 ng/mL).
Mechanistic Causality:
Electrospray Ionization (ESI) in positive mode is highly efficient for secondary amines. The mobile phase must utilize 0.1% Formic Acid (FA) rather than TFA, as TFA causes severe ion suppression in MS systems. FA provides the necessary protons to ensure complete ionization to the
Step-by-Step Methodology:
-
System Preparation: Interface the UHPLC system with a Triple Quadrupole Mass Spectrometer.
-
Sample Preparation: Weigh 50 mg of the API matrix and dissolve in 1.0 mL of Acetonitrile. Spike with 50 ng/mL of an internal standard (e.g., N-cyclopentyl-4-fluoro-3-methylaniline). Causality: The internal standard dynamically corrects for any matrix-induced ion suppression in the ESI source, ensuring the reported concentration is absolute.
-
Execution: Inject 2 µL of the prepared sample. Utilize Multiple Reaction Monitoring (MRM) mode with the transitions defined in Table 2.
Quantitative Data Summaries
Table 1: HPLC-UV Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (Acetonitrile) |
|---|---|---|---|
| 0.0 | 1.0 | 95 | 5 |
| 1.0 | 1.0 | 95 | 5 |
| 6.0 | 1.0 | 10 | 90 |
| 8.0 | 1.0 | 10 | 90 |
| 8.1 | 1.0 | 95 | 5 |
| 10.0 | 1.0 | 95 | 5 |
Table 2: LC-MS/MS MRM Parameters for NCFMA
| Analyte | Precursor Ion (
Table 3: ICH Q2(R2) Method Validation Framework[3]
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Mechanistic Rationale |
|---|
| Linearity |
System Workflows and Visualizations
Fig 1: LC-MS/MS experimental workflow for N-cyclobutyl-4-fluoro-3-methylaniline trace quantification.
Fig 2: Lifecycle approach to analytical method validation and self-validating execution per ICH Q2(R2).
References
1.[1] Title: 1339767-42-8 | N-Cyclobutyl-4-fluoro-3-methylaniline | BLD Pharm Source: bldpharm.com URL:
2.[2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:
3.[3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:
4.[4] Title: A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline Source: benchchem.com URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclobutyl-4-fluoro-3-methylaniline
Welcome to the technical support center for the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Enhancing Reaction Yield
Low yield is a frequent challenge in the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline. This section provides a structured approach to identifying and resolving common issues.
Issue 1: Low Conversion of Starting Material (4-Fluoro-3-methylaniline)
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of unreacted 4-fluoro-3-methylaniline.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Activation of Alkylating Agent | In reductive amination, the formation of the imine intermediate is crucial.[2][3] In direct alkylation with cyclobutyl bromide, the halide may not be sufficiently reactive. | For Reductive Amination: Ensure the reaction conditions favor imine formation. A catalytic amount of a weak acid like acetic acid can facilitate this.[4] For Direct Alkylation: Consider using a more reactive cyclobutylating agent, such as cyclobutyl tosylate or mesylate. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe.[5] | Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious of potential side reactions at higher temperatures. |
| Inadequate Reaction Time | The reaction may simply need more time to reach completion.[1] | Extend the reaction time and monitor the consumption of the starting material at regular intervals. |
| Catalyst Inactivity | If using a catalyst (e.g., for reductive amination or Buchwald-Hartwig amination), it may be poisoned or deactivated. | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.[6] Consider increasing the catalyst loading.[5] |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction rate will be significantly reduced.[7] | Choose a solvent that effectively dissolves all reactants. Common solvents for similar reactions include THF, toluene, and DCE.[3][6] |
Issue 2: Formation of Over-Alkylated Byproduct (N,N-dicyclobutyl-4-fluoro-3-methylaniline)
Symptom: The desired mono-alkylated product is contaminated with a significant amount of the di-alkylated byproduct.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Unfavorable Molar Ratio of Reactants | The newly formed N-cyclobutyl-4-fluoro-3-methylaniline can be more nucleophilic than the starting aniline, making it prone to a second alkylation.[1][8] | Increase the molar ratio of 4-fluoro-3-methylaniline to the cyclobutylating agent (e.g., 2:1 or even 3:1).[1] This will statistically favor the mono-alkylation. |
| High Concentration of Alkylating Agent | A high local concentration of the alkylating agent can promote di-alkylation. | Add the cyclobutylating agent slowly or via a syringe pump to maintain a low concentration throughout the reaction. |
Issue 3: Competing Side Reactions
Symptom: The formation of unexpected byproducts is observed, reducing the overall yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reduction of Carbonyl in Reductive Amination | The reducing agent may reduce the cyclobutanone before it can form the imine with the aniline.[2] | Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] |
| Homocoupling in Buchwald-Hartwig Amination | If using a palladium-catalyzed cross-coupling approach, side reactions like the homocoupling of the aryl halide can occur. | Optimize the ligand and base combination for the specific substrates. Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress side reactions.[9] |
Experimental Workflow: Troubleshooting Decision Tree
Caption: A troubleshooting workflow for low yield in N-cyclobutyl-4-fluoro-3-methylaniline synthesis.
II. Frequently Asked Questions (FAQs)
Synthesis Strategies
Q1: What are the primary synthetic routes to N-cyclobutyl-4-fluoro-3-methylaniline?
A1: The two most common and versatile methods are:
-
Reductive Amination: This involves the reaction of 4-fluoro-3-methylaniline with cyclobutanone to form an imine intermediate, which is then reduced in situ to the desired N-cyclobutylated amine.[4] This method is widely applicable and often provides good yields.[10]
Reaction Mechanisms
Q2: Can you illustrate the mechanism of reductive amination for this synthesis?
A2: Certainly. The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic nitrogen of 4-fluoro-3-methylaniline attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by dehydration to form an N-substituted imine.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the imine carbon, forming the final N-cyclobutyl-4-fluoro-3-methylaniline product.
Caption: The two-stage mechanism of reductive amination.
Reagent Selection and Optimization
Q3: Which reducing agent is best for the reductive amination step?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[3] It is milder and more selective for reducing imines in the presence of ketones compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of cyclobutanol as a byproduct.[2]
Q4: For the Buchwald-Hartwig amination, what factors should I consider when choosing a ligand?
A4: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[11] For the coupling of anilines, sterically hindered and electron-rich phosphine ligands often give the best results. Consider ligands such as XPhos, SPhos, or RuPhos. The optimal ligand may need to be determined empirically for your specific substrate combination.
Purification
Q5: My final product is difficult to purify. What strategies can I employ?
A5: Purification can be challenging due to the similar polarities of the product and potential byproducts like the di-alkylated compound.[1]
-
Column Chromatography: Use a long column with a shallow solvent gradient to improve separation.[1]
-
Acid-Base Extraction: The basicity of the aniline nitrogen can be exploited. Dissolve the crude product in a nonpolar organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated anilines will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[12]
III. Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-fluoro-3-methylaniline (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add cyclobutanone (1.2 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 4-fluoro-3-methylaniline (1.2 eq), cyclobutyl bromide (1.0 eq), and anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
IV. References
-
[32cQ_7WDYT9hrQgRNelG)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. surface.syr.edu [surface.syr.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.hse.ru [publications.hse.ru]
- 17. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. lookchem.com [lookchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 27. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 28. 1248411-33-7|N-Cyclobutyl-3-fluoro-4-methylaniline|BLD Pharm [bldpharm.com]
- 29. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 4-氟-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-cyclobutyl-4-fluoro-3-methylaniline
Welcome to the technical support center for N-cyclobutyl-4-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. We provide field-proven insights and troubleshooting protocols to help you achieve the desired purity for your downstream applications.
N-cyclobutyl-4-fluoro-3-methylaniline is typically synthesized via the reductive amination of 4-fluoro-3-methylaniline with cyclobutanone. While the synthesis is relatively straightforward, the purification process presents several distinct challenges that require careful consideration.[1][2] This guide addresses these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My final product has a persistent yellow or brown color, even after initial workup. What causes this, and how can I obtain a colorless product?
Answer: This is the most common issue encountered with anilines and their derivatives. The discoloration is primarily due to the formation of colored oxidation products and polymeric impurities.[3] The secondary amine nitrogen in your target molecule is susceptible to oxidation when exposed to air and light, a process that can be accelerated by trace metal impurities.
Probable Causes:
-
Aerial Oxidation: Prolonged exposure of the aniline to atmospheric oxygen.
-
Light Exposure: Photochemical degradation.
-
Residual Acid/Base: Catalysis of polymerization or degradation pathways.
Solutions:
-
Vacuum Distillation: For thermally stable compounds, this is a highly effective method to separate the desired product from non-volatile polymeric impurities and colored materials.[3] Given the aniline structure, use a high vacuum to keep the distillation temperature as low as possible to prevent thermal decomposition.
-
Column Chromatography: This is the preferred method for most lab-scale purifications.
-
Method: Use a silica gel column with a non-polar/polar eluent system, such as Hexane/Ethyl Acetate. The colored, highly polar impurities will remain adsorbed to the silica at the top of the column, while your less polar product elutes.
-
Pro-Tip: For stubborn discoloration, you can pre-treat the crude material by dissolving it in a suitable solvent (e.g., dichloromethane) and stirring it with a small amount of activated charcoal for 15-30 minutes. Filter the charcoal through a pad of Celite® and then concentrate the filtrate before loading it onto the column.
-
-
Minimize Exposure: During workup and purification, handle the material quickly and consider blanketing the solution with an inert gas like nitrogen or argon to minimize contact with air.
Question 2: My TLC analysis consistently shows two spots. The major spot has a higher Rf, but a persistent lower Rf spot remains. What is this impurity?
Answer: The lower Rf spot is almost certainly the unreacted starting material, 4-fluoro-3-methylaniline .
Causality:
-
Polarity: The starting material is a primary amine (-NH2), which is more polar than your N-cyclobutylated secondary amine (-NH-). The two free hydrogens on the primary amine allow for stronger hydrogen bonding interactions with the silica gel TLC plate, causing it to travel slower (lower Rf value). Your product has only one N-H bond and is sterically bulkier, making it less polar and giving it a higher Rf value.
-
Reaction Kinetics: Reductive amination reactions can be equilibrium-driven. If the reaction has not gone to completion or if the reducing agent was not sufficiently active, a significant amount of starting amine will remain.
Solution: Optimized Column Chromatography
This impurity is readily separated by standard silica gel chromatography. The key is to optimize the eluent system to achieve sufficient separation (ΔRf > 0.2).
-
Step 1: Solvent System Selection: Start with a low-polarity mixture, such as 95:5 Hexane/Ethyl Acetate.
-
Step 2: TLC Analysis: Run a TLC with your crude mixture in various solvent ratios (e.g., 90:10, 85:15 Hexane/EtOAc) to find the system that gives your product an Rf of ~0.3-0.4. This typically provides the best separation from nearby impurities.
-
Step 3: Column Packing & Elution: Pack the column with the initial low-polarity solvent, then elute with the optimized solvent system. A slow, gradual increase in polarity (gradient elution) can also be highly effective.[3]
Question 3: When running a silica gel column, my product spot shows significant tailing, leading to poor separation and mixed fractions. How can I prevent this?
Answer: Tailing is a classic problem when purifying amines on standard silica gel. The root cause is the acidic nature of the silica surface.
Mechanism: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. Your basic aniline product can undergo acid-base interactions with these sites, causing it to "stick" and elute slowly and unevenly, resulting in a tailed spot on TLC and poor separation on a column.
Solution: Basic Modifier in Eluent
The solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Triethylamine (Et3N) is the most common choice.
-
Concentration: Add 0.5-1% triethylamine by volume to your Hexane/Ethyl Acetate eluent. For example, for 100 mL of eluent, add 0.5 to 1 mL of Et3N.
-
Procedure: Prepare your entire stock of eluent with the added triethylamine and use it for packing the column, loading the sample, and running the separation. This will ensure the column is fully conditioned. The result will be sharper, more symmetrical peaks and significantly improved separation.
Question 4: I am attempting to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points or when impurities are present that depress the melting point. The starting material 4-fluoro-3-methylaniline has a melting point of 34-38°C, so the N-cyclobutyl derivative may well be a low-melting solid or even a liquid at room temperature.[4]
Troubleshooting Steps:
-
Verify Purity: An oil may indicate significant impurities. First, try purifying a small batch by column chromatography to see if the purer material crystallizes more readily.
-
Solvent Screening: The choice of solvent is critical.[5] You need a solvent that dissolves your compound well when hot but poorly when cold. See the solvent screening table in the "Protocols and Data" section below.
-
Slow Down Cooling: Rapid cooling favors oil formation over crystal nucleation.[6] Allow the hot, saturated solution to cool to room temperature very slowly on the benchtop, perhaps in an insulated container, before moving it to a colder environment like a refrigerator.
-
Anti-Solvent Crystallization: This is often the most successful technique for compounds that are difficult to crystallize.[6]
-
Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble (e.g., acetone, ethyl acetate).
-
Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., heptane, water) dropwise until the solution just becomes cloudy (turbid).
-
Add a few drops of the "good" solvent to make it clear again.
-
Allow the system to stand undisturbed. Crystals should form at the interface or as the solution slowly equilibrates.
-
-
Salt Formation: If the free base refuses to crystallize, consider converting it to a salt. Reacting the amine with an acid like HCl (e.g., HCl in ether) or methanesulfonic acid will form a salt that is typically a high-melting, crystalline solid. These salts often have very different solubility profiles and crystallize easily from polar solvents like ethanol or isopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from a reductive amination synthesis of N-cyclobutyl-4-fluoro-3-methylaniline? A1: Besides the unreacted starting amine (4-fluoro-3-methylaniline), you should be aware of:
-
Imine Intermediate: Incomplete reduction can leave the N-cyclobutylidene-4-fluoro-3-methylaniline intermediate.
-
Dialkylated Product: While less likely with a bulky secondary amine, it is possible to form a tertiary amine if the starting primary amine reacts twice.[7]
-
Reducing Agent Byproducts: Boron-containing residues if using reagents like sodium borohydride.[2]
-
Starting Material Isomers: Any isomeric impurities present in the initial 4-fluoro-3-methylaniline will carry through to the final product.
Q2: What is the best all-around method for purifying this compound on a multi-gram scale in a research lab? A2: For routine purification, silica gel column chromatography is the most robust and reliable method. It effectively removes the key impurities (starting material, baseline oxidation products) and, with the addition of triethylamine to the eluent, provides high-purity material.
Q3: How can I definitively assess the purity of my final product? A3: A combination of methods is recommended for a complete purity profile:[8][9]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify organic impurities if they have unique signals. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds. It can separate and identify trace impurities by their mass.
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. Developing an HPLC method can provide a precise purity value (e.g., >99.5%).[8]
Q4: What are the optimal storage conditions for N-cyclobutyl-4-fluoro-3-methylaniline to prevent degradation? A4: To maintain purity and prevent discoloration, store the compound under the following conditions:
-
Temperature: In a refrigerator or freezer.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).
-
Light: In an amber vial or a container protected from light.
-
Container: Tightly sealed to prevent moisture and air ingress.
Protocols and Data
Table 1: Solvent Selection Guide for Recrystallization
This table provides a starting point for screening solvents for the recrystallization of N-cyclobutyl-4-fluoro-3-methylaniline. The ideal solvent should show poor solubility at room temperature but good solubility at its boiling point.[6]
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Heptane/Hexane | 0.1 | 98 / 69 | Good "poor" solvent for anti-solvent crystallization. Unlikely to dissolve the compound alone. |
| Toluene | 2.4 | 111 | May work for slow cooling. Good for π-π stacking interactions.[6] |
| Dichloromethane | 3.1 | 40 | Often too good a solvent (high cold solubility). Useful for dissolving for chromatography. |
| Ethyl Acetate | 4.4 | 77 | A good candidate to test for single-solvent or as the "good" solvent in an anti-solvent pair. |
| Isopropanol (IPA) | 3.9 | 82 | Often a good choice for anilines. Can be paired with water or heptane. |
| Ethanol | 4.3 | 78 | Similar to IPA; a strong candidate for single-solvent recrystallization. |
| Acetonitrile | 5.8 | 82 | A polar solvent that may be effective. |
| Water | 10.2 | 100 | The compound is likely insoluble. Can be used as an anti-solvent with a water-miscible solvent like IPA. |
Experimental Protocol: Column Chromatography
Objective: To purify crude N-cyclobutyl-4-fluoro-3-methylaniline from unreacted starting material and baseline impurities.
-
Solvent Preparation: Prepare an eluent of 95:5 Hexane:Ethyl Acetate containing 1% triethylamine (v/v/v). Prepare a sufficient quantity for the entire purification.
-
Column Packing: Select a glass column of appropriate size. Pack with silica gel (230-400 mesh) using the prepared eluent as a slurry. Ensure the silica bed is compact and level.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself. If insoluble impurities are present, filter them. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the eluent. Apply gentle positive pressure and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC, staining with a potassium permanganate dip or visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified N-cyclobutyl-4-fluoro-3-methylaniline.
Visual Workflows
Caption: Troubleshooting workflow for common purification issues.
Caption: Principle of chromatographic separation based on polarity.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. Retrieved from [Link]
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 147.
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10][11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569*. [Link]
-
Jihong. (2025). How to test purity of N Methylaniline. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. Adapted by Boston University.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
- Wyska, E., & Trawińska, O. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
- Yathirajan, H. S., et al. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DSpace [open.bu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A15482.06 [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimization of N-Cyclobutylation of Anilines
Welcome to the technical support center for the N-cyclobutylation of anilines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this valuable transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-cyclobutylation of anilines, particularly focusing on modern photoredox-catalyzed methods which allow for direct C-H functionalization.[1][2]
Issue 1: Low to No Yield of the Desired N-Cyclobutylaniline Product
You've set up your reaction, but upon workup and analysis, the yield is disappointingly low, or you've only recovered your starting materials.
Potential Causes & Recommended Solutions
-
Cause A: Inactive Catalyst or Insufficient Photon Flux. The photoredox catalytic cycle is entirely dependent on the catalyst's ability to be excited by light.[2] If the catalyst is old, has been improperly stored, or the light source is not of the correct wavelength or intensity, the reaction will not initiate.
-
Solution:
-
Verify Catalyst & Light Source: Ensure the photoredox catalyst, such as an Iridium complex, is from a reliable source and has been stored under inert conditions, protected from light.[2] Confirm your light source (e.g., Blue LED) is functional and emitting at the specified wavelength for your catalyst. The reaction is not operational in the absence of the catalyst or light.[2]
-
Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.[3]
-
-
-
Cause B: Unfavorable Electronic Properties of the Aniline Substrate. The mechanism often involves a single-electron transfer (SET) from the aniline to the photo-excited catalyst.[2] Aniline derivatives with strong electron-donating groups (e.g., -OMe, -NMe₂) in the ortho or para positions can be unreactive in this system, leading to the recovery of starting materials.[2]
-
Solution:
-
Assess Substrate Electronics: This method is most effective for anilines that are electron-deficient or neutral.[2] For example, anilines with fluoro, bromo, methoxycarbonyl, or nitrile substituents have been shown to be excellent substrates.[2] If you are using a highly electron-rich aniline, consider a different synthetic strategy or a protection-deprotection approach to modulate the electronics.[4]
-
-
-
Cause C: Steric Hindrance. Bulky groups near the nitrogen atom or on the aniline ring can impede the approach of the cyclobutylating agent. For instance, N-phenylpiperidine shows lower reactivity compared to N-phenylpyrrolidine, presumably due to increased steric constraints.[2]
-
Solution:
-
Increase Reaction Time/Temperature: For sterically hindered substrates, a longer reaction time or a modest increase in temperature may be necessary to achieve acceptable conversion. However, be cautious, as higher temperatures can also lead to catalyst decomposition or side reactions.[5]
-
Modify Reactant Ratios: While the cyclobutylating agent (e.g., a bicyclo[1.1.0]butane derivative) is typically the limiting reagent, adjusting the concentration or the equivalents of the aniline can sometimes overcome kinetic barriers.[2]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing the cause of low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Your analysis (TLC, LC-MS) shows multiple spots/peaks in addition to your starting material and desired product.
Potential Causes & Recommended Solutions
-
Cause A: Over-alkylation of the Product. The N-cyclobutylaniline product is itself an amine and can potentially undergo a second cyclobutylation reaction, leading to undesired byproducts.
-
Solution:
-
Use Excess Aniline: A common and effective strategy is to use the aniline starting material in large excess (e.g., 5 equivalents) relative to the cyclobutylating agent (the limiting reagent).[2] This ensures that the cyclobutylating agent is more likely to react with the abundant starting material rather than the newly formed product.
-
-
-
Cause B: Oxidation of Aniline. Anilines are susceptible to oxidation, which can lead to the formation of colored, often polymeric, tar-like substances.[3][4] This is exacerbated by the presence of oxygen or certain impurities.
-
Solution:
-
Maintain a Strictly Inert Atmosphere: As mentioned for low yield issues, rigorous degassing and maintaining a positive pressure of an inert gas is critical to prevent oxidation.[3]
-
Purify Starting Materials: Ensure your aniline starting material is pure and free from any oxidizing contaminants. Distillation or column chromatography of the starting aniline may be necessary.
-
-
-
Cause C: Competing Reaction Pathways. Depending on the specific cyclobutylating agent used, alternative reaction pathways may exist. For example, if using a cyclobutanone derivative, side reactions like domino cyclizations could occur under certain catalytic conditions.[6]
-
Solution:
-
Optimize Reaction Conditions: Screen different solvents and catalysts. Aprotic solvents like DMA, MeCN, DCE, and DMSO have shown acceptable efficiency in photoredox cyclobutylation.[2] The choice of catalyst is also crucial; for instance, more oxidizing iridium catalysts can provide higher yields and potentially better selectivity than less oxidizing ones or organic dyes.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photoredox-catalyzed N-cyclobutylation of anilines?
A1: The process is a redox- and proton-neutral mechanism that functions through the formation of an α-amino radical.[2]
-
Photoexcitation: The iridium-based photocatalyst (Ir) absorbs a photon of light (hν), promoting it to an excited state (Ir*).
-
Single Electron Transfer (SET): The excited catalyst is a potent oxidant and accepts an electron from the aniline substrate, generating an aniline radical cation and the reduced form of the catalyst.
-
Deprotonation: A C-H bond adjacent (alpha) to the nitrogen is now highly acidic. Deprotonation occurs to form a key α-amino radical intermediate.
-
Radical Addition: This nucleophilic radical attacks the strained C-C bond of a bicyclo[1.1.0]butane (BCB) derivative, forming a new C-C bond.
-
Reduction & Protonation: The resulting cyclobutyl radical is reduced by the catalyst, and subsequent protonation delivers the final α-cyclobutyl N-alkylaniline product and regenerates the catalyst's ground state.
Proposed Catalytic Cycle
Caption: Proposed photoredox cycle for α-C-H cyclobutylation of anilines.[2]
Q2: How do I select the optimal reaction conditions (catalyst, solvent, temperature)?
A2: Optimization is key to achieving high yields.[7] A systematic approach is recommended.
-
Catalyst: The choice of photocatalyst is critical. For the α-cyclobutylation with BCBs, highly oxidizing iridium catalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)·PF₆ have shown superior performance (e.g., 69% yield) compared to less-oxidizing iridium catalysts (35% yield) or organic dyes (64% yield).[2] Start with the recommended catalyst from literature precedents.
-
Solvent: A variety of aprotic organic solvents can be effective. N,N-dimethylacetamide (DMA) is often a good starting point, but acetonitrile (MeCN), 1,2-dichloroethane (DCE), and dimethyl sulfoxide (DMSO) have also provided good results (46-51% yields).[2] The choice may depend on substrate solubility.
-
Temperature: Most photoredox reactions are run at room temperature, leveraging light energy rather than thermal energy.[8] Unless you are dealing with a sterically hindered or poorly reactive substrate, start at ambient temperature.
Table 1: Optimization of Conditions for α-Cyclobutylation of N,N-Dimethylaniline
| Entry | Deviation from Standard Conditions | Yield (%) | Reference |
| 1 | No Catalyst | 0 | [2] |
| 2 | No Blue Light | 0 | [2] |
| 3 | Use Ir[(ppy)₂(dtbbpy)]PF₆ as catalyst | 35 | [2] |
| 4 | Use 5CzBn as catalyst | 64 | [2] |
| 5 | Use MeCN as solvent | 48 | [2] |
| 6 | Use DCE as solvent | 46 | [2] |
| 7 | Use DMSO as solvent | 51 | [2] |
| 8 | Standard: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ in DMA | 69 | [2] |
| Standard Conditions: 1 mol% catalyst, 5 equiv. N,N-dimethylaniline, 1 equiv. BCB derivative, DMA solvent, blue LED irradiation. |
Q3: How should I monitor the reaction and purify the final product?
A3:
-
Monitoring: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
-
For TLC, a common solvent system for aniline derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[9] Start with a ratio of 9:1 (Hexanes:EtOAc) and adjust the polarity as needed to achieve good separation between your starting material, product, and any byproducts.
-
-
Purification:
-
Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the solvent (e.g., DMA) and any water-soluble components.
-
Chromatography: The most common method for purifying the N-cyclobutylaniline product is flash column chromatography on silica gel.[10] The solvent system used for TLC analysis can be adapted for the column.
-
Product Stability: Be aware that anilines can be sensitive to air and light, potentially darkening over time due to oxidation.[3] It is advisable to purify the product promptly after the reaction and store it under an inert atmosphere in a dark, cool place.
-
Experimental Protocol: General Procedure for Photoredox N-Cyclobutylation
This protocol is a generalized version based on the successful α-C–H cyclobutylation of aniline derivatives.[2]
Materials:
-
Aniline derivative (5.0 equiv.)
-
Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv., limiting reagent)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)·PF₆, 1 mol%)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide - DMA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Light source (e.g., 45W blue LED lamp with cooling fan)
Procedure:
-
Reactor Setup: To an oven-dried reaction vessel, add the photoredox catalyst and the BCB derivative.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent followed by the aniline derivative via syringe.
-
Degassing (Optional but Recommended): For best results, subject the sealed reaction mixture to 1-3 cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Initiation: Place the reaction vessel near the light source (e.g., 1-2 cm away) and begin irradiation. Use a fan to maintain the reaction at room temperature.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots (via a degassed syringe) and analyzing them by TLC or LC-MS until the limiting BCB reagent is consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
Pratt, C. J., Aycock, R. A., King, M. D., & Jui, N. T. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. National Center for Biotechnology Information. [Link]
-
Pratt, C. J., et al. (2019). Radical -C–H Cyclobutylation of Aniline Derivatives. Thieme Connect. [Link]
-
Anonymous. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journals. [Link]
-
Anonymous. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. National Center for Biotechnology Information. [Link]
-
Anonymous. (2024). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing). [Link]
-
Various Authors. (2017). I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. [Link]
-
Herber, C., et al. (2021). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. National Center for Biotechnology Information. [Link]
-
Anonymous. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Center for Biotechnology Information. [Link]
-
Anonymous. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. [Link]
-
Anonymous. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]
-
Anonymous. (2020). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Chemical Communications (RSC Publishing). [Link]
-
Anonymous. (2020). A Different Approach to Anilines. GalChimia. [Link]
-
Anonymous. (2021). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Anonymous. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence. The Royal Society of Chemistry. [Link]
-
Anonymous. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. NEET coaching. [Link]
-
Anonymous. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Center for Biotechnology Information. [Link]
-
Anonymous. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate. [Link]
-
Anonymous. (2024). Reactions of Aniline. Chemistry Steps. [Link]
-
Deng, T., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. [Link]
Sources
- 1. Radical α-C-H Cyclobutylation of Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 7. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-cyclobutyl-4-fluoro-3-methylaniline Stability & Handling
Welcome to the Technical Support Center for N-cyclobutyl-4-fluoro-3-methylaniline (CAS: 1339767-42-8). As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with this secondary aromatic amine.
Aniline derivatives are notoriously sensitive to environmental stressors. The unique structural motifs of this molecule—specifically the electron-donating N-cyclobutyl and 3-methyl groups, combined with the para-blocking 4-fluoro substituent[1]—create a highly specific degradation profile. This guide provides the mechanistic causality behind these issues, actionable troubleshooting steps, and self-validating analytical protocols to ensure the integrity of your experimental workflows.
Frequently Asked Questions (FAQs)
Q: Why did my clear/pale yellow stock solution turn dark brown overnight? A: This is a classic manifestation of auto-oxidation. The N-cyclobutyl group donates electron density to the nitrogen via inductive effects, lowering the molecule's oxidation potential compared to primary anilines. Upon exposure to ambient oxygen and light, the amine forms N-centered radicals. These radicals rapidly couple to form highly conjugated, dark-colored ortho-quinone imines and oligomers[2].
Q: Does the 4-fluoro substituent stabilize the molecule against degradation? A: It alters the pathway, but does not prevent degradation. In unsubstituted anilines, oxidation typically leads to rapid para-para coupling (forming benzidine derivatives) or N-para coupling (forming aniline black polymers)[2]. Because the highly electronegative fluorine atom physically occupies the para position, these standard pathways are blocked[1]. Consequently, degradation is forced through higher-energy ortho-ortho coupling or direct N-oxidation, which proceeds slightly slower but still results in colored degradants.
Q: Is the cyclobutyl ring susceptible to ring-opening during standard storage? A: No. Under standard thermal and physiological pH conditions, the cyclobutyl ring is highly stable. However, under severe oxidative stress (e.g., exposure to peroxides or transition metals), the molecule can undergo oxidative dealkylation, shedding the cyclobutyl group as cyclobutanone and leaving behind the primary amine (4-fluoro-3-methylaniline).
Degradation Pathways & Mechanisms
To effectively troubleshoot, you must understand the molecular fate of the compound under stress. Below is the logical flow of its primary degradation pathways.
Figure 1: Primary oxidative and photolytic degradation pathways of the target compound.
Troubleshooting Guide & Quantitative Data
Common Handling Issues & Mitigation Strategies
| Observed Issue | Primary Cause | Mechanistic Reason | Recommended Mitigation |
| Rapid discoloration in DMSO | Trace oxidants in solvent | DMSO often contains trace dimethyl sulfone and oxygen, accelerating N-oxidation. | Use freshly unsealed, degassed DMSO. Store aliquots under Argon. |
| Loss of assay yield over time | Photolytic degradation | UV/Vis light provides the activation energy to cleave the N-H bond, initiating radical cascades. | Use amber glassware exclusively. Wrap reaction vessels in foil. |
| Unexpected LC-MS peaks (-54 Da) | Oxidative Dealkylation | Loss of the cyclobutyl group (as cyclobutanone, MW 70) minus oxygen addition. | Purge solvents with N2; avoid basic conditions during extended heating. |
Quantitative Stability Data (Representative Baseline)
The following table summarizes the expected stability profile of N-cyclobutyl-4-fluoro-3-methylaniline based on accelerated degradation models for secondary fluoro-anilines.
| Storage Condition | 1 Month Purity (%) | 3 Month Purity (%) | 6 Month Purity (%) | Primary Degradant Observed |
| -20°C, Solid, Argon | >99.5% | >99.0% | >98.5% | None (Stable) |
| 25°C, Solid, Ambient Air | 97.2% | 94.1% | 89.5% | N-Oxide (+16 Da) |
| 25°C, Solution (MeOH), Light | 88.4% | 72.1% | <50.0% | Quinone Imines / Oligomers |
| 40°C, 75% RH, Solid (Dark) | 96.5% | 91.8% | 84.2% | Oxidative Dealkylation Product |
Experimental Protocols
To ensure trustworthiness in your analytical results, use the following self-validating protocols to identify and quantify degradation in your specific batches.
Protocol A: Forced Degradation (Oxidative Stress)
Purpose: To intentionally generate and map the oxidative degradation profile for analytical reference.
-
Stock Preparation: Dissolve 10.0 mg of N-cyclobutyl-4-fluoro-3-methylaniline in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
-
Stress Induction: Transfer 1 mL of the stock into a 2 mL amber HPLC vial. Add 100 µL of 3%
(aqueous). -
Incubation: Seal the vial and incubate at 40°C for exactly 24 hours in the dark.
-
Quenching (Critical Step): Add 50 µL of 10% Sodium Thiosulfate (
) to the vial. Causality: Failing to quench residual peroxides will cause the compound to continue degrading inside the LC system, leading to irreproducible chromatograms and false degradation kinetics. -
Dilution: Dilute the quenched sample 1:10 in the mobile phase prior to injection.
Protocol B: LC-MS/MS Method for Degradant Identification
Purpose: High-resolution separation and mass-shift identification of degradants.
-
Column Selection: Use a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes for basic amines.
-
Mobile Phase:
-
Buffer A: 0.1% Formic acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Operate in Electrospray Ionization Positive (ESI+) mode. The intact parent ion
will appear at m/z 180.1 . -
Mass Shift Analysis: Look for specific diagnostic shifts:
-
m/z 196.1 (+16 Da): Indicates N-Oxide formation.
-
m/z 126.1 (-54 Da): Indicates oxidative dealkylation (loss of cyclobutyl group, yielding 4-fluoro-3-methylaniline).
-
Figure 2: Standardized forced degradation and LC-MS/MS analysis workflow.
References
-
Wikipedia Contributors. "Aniline: Oxidation and N-Alkylation Pathways." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Mechanistic Overview & WorkflowSodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Unlike sodium cyanoborohydride (NaBH₃CN), STAB is exceptionally selective for protonated iminium ions over unreacted ketones in weakly acidic or neutral media, and it avoids the generation of toxic cyanide byproducts.
Mechanistic Overview & WorkflowSodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation[1]. Unlike sodium cyanoborohydride (NaBH₃CN), STAB is exceptionally selective for protonated iminium ions over unreacted ketones in weakly acidic or neutral media, and it avoids the generation of toxic cyanide byproducts[2].
Because cyclobutanone is highly strained, it rapidly releases ring strain upon converting from an
Reductive amination pathway for N-cyclobutyl-4-fluoro-3-methylaniline.
Self-Validating Experimental Protocol
To guarantee success, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Imine Condensation
-
Action: In an oven-dried flask under nitrogen, dissolve 4-fluoro-3-methylaniline (1.0 eq) and cyclobutanone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: 1[1]. Strictly limiting cyclobutanone to 1.05 eq prevents downstream over-alkylation.
-
IPC 1 (Validation): Stir for 1–2 hours at 20 °C. Sample an aliquot for LC-MS. Do not proceed until >90% conversion to the imine mass is observed.
Step 2: Hydride Reduction
-
Action: Add glacial acetic acid (1.0 eq) to the mixture, followed immediately by Sodium triacetoxyborohydride (STAB, 1.4 eq) in small portions over 15 minutes.
-
Causality: The addition of AcOH lowers the pH just enough to protonate the imine into a highly electrophilic iminium ion without rapidly decomposing the STAB[2]. Portion-wise addition controls the exotherm and maintains a low concentration of active hydride.
-
IPC 2 (Validation): Stir for 2–4 hours at 20 °C. LC-MS must show complete disappearance of the imine mass.
Step 3: Quench and Isolation
-
Action: Quench the reaction by adding 1 volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Extract with dichloromethane (3x).
-
Causality: The basic quench neutralizes the acetic acid and ensures the secondary amine product is in its lipophilic free-base form.
-
IPC 3 (Validation): Check the pH of the aqueous layer; it must be
before phase separation.
Quantitative Data Analytics
The following table summarizes benchmark optimization data for the reductive amination of small cyclic ketones with anilines, demonstrating why STAB in DCE is the authoritative standard over older hydride reagents[1].
| Reducing Agent | Solvent | Acid Catalyst | Ketone Conversion | Target Amine Yield | Over-alkylation |
| NaBH(OAc)₃ (1.4 eq) | DCE | None | >99% | 85% | <2% |
| NaBH(OAc)₃ (1.4 eq) | THF | 1.0 eq AcOH | >98% | 87% | <1% |
| NaBH₃CN (1.5 eq) | MeOH | None | 34% | 20% | N/A |
| NaBH₃CN (1.5 eq) | MeOH | 1.0 eq AcOH | 50% | 45% | N/A |
Troubleshooting & FAQs
Use the diagnostic logic tree below to identify the root cause of your specific failure, followed by the detailed Q&A for resolution.
Diagnostic logic tree for resolving common reductive amination failures.
Q1: My reaction is stalling at the imine intermediate. How do I drive it to completion? A: The reduction step fundamentally requires a protonated iminium ion. Because the fluorine atom on 4-fluoro-3-methylaniline pulls electron density away from the nitrogen, the resulting imine is less basic and resists protonation in neutral media. Resolution:3[3]. This lowers the pH sufficiently to form the electrophilic iminium species without destroying the STAB reagent.
Q2: I am detecting N,N-dicyclobutyl-4-fluoro-3-methylaniline (over-alkylation). Why is this happening? A: 1[1]. Even though secondary anilines are sterically hindered, excess cyclobutanone will force a second reductive amination, yielding a tertiary amine. Resolution: Strictly limit your cyclobutanone stoichiometry to 1.05 equivalents. Do not use a large excess of the ketone, and ensure STAB is added slowly.
Q3: My target yield is low, and I am detecting cyclobutanol byproduct. What went wrong? A: You are experiencing competing ketone reduction. While STAB prefers iminium ions, it will irreversibly reduce unreacted cyclobutanone if the initial imine condensation is too slow[4]. Resolution: Switch to an "indirect" (stepwise) reductive amination. Stir the aniline and cyclobutanone together in DCE for at least 2 hours to pre-form the imine before introducing any STAB to the system.
Q4: I am getting an intractable, milky emulsion during the aqueous workup. How do I break it? A: Boron byproducts generated from the STAB reduction can form stable, soap-like complexes with the fluorinated amine product in biphasic systems, trapping your product in the emulsion. Resolution: During the NaHCO₃ quench, add 10% w/v Rochelle's salt (potassium sodium tartrate) to the aqueous layer. Stir vigorously for 60 minutes. The tartrate acts as a powerful bidentate ligand, chelating the boron and cleanly breaking the emulsion for easy phase separation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. 1
-
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006. 3
-
Medley, J. W. "C-N Bond-Forming Reactions: Reductive Amination." Harvard University (Myers Chem 115). 4
Technical Support Center: Purification of N-cyclobutyl-4-fluoro-3-methylaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of N-cyclobutyl-4-fluoro-3-methylaniline. As a substituted aromatic amine, this compound presents specific purification hurdles primarily related to its basicity. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, reliable purification methods.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and foundational challenges encountered when purifying substituted anilines.
Q1: What is the primary challenge when purifying N-cyclobutyl-4-fluoro-3-methylaniline using standard silica gel chromatography?
A1: The principal challenge is the acid-base interaction between the basic nitrogen atom of the aniline and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong secondary interaction disrupts the intended partitioning mechanism of the chromatography, leading to several common problems:
-
Severe Peak Tailing: The analyte molecules that interact with the acidic sites are retained longer than those that do not, causing the peak to smear or "tail".[3][4] This significantly reduces resolution and makes it difficult to separate closely eluting impurities.[5]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product becomes irreversibly bound to the column, resulting in low recovery.
-
On-Column Degradation: The acidic surface of silica can catalyze the degradation of sensitive compounds, leading to the appearance of new, artificial impurities in the collected fractions.[6][7]
Q2: I need to perform a quick flash chromatography purification. What are the recommended starting conditions for normal-phase and reversed-phase?
A2: A successful purification begins with a well-chosen starting point. The following tables provide recommended conditions for initial screening. Method development should be guided by Thin-Layer Chromatography (TLC) analysis.
Table 1: Recommended Starting Conditions for Normal-Phase Chromatography
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Primary: Amino-functionalized Silica (NH2) Secondary: Standard Silica Gel | Amino-functionalized silica provides a basic surface that minimizes interactions with the basic analyte, offering excellent peak shape without mobile phase additives.[8] If only standard silica is available, a basic modifier in the mobile phase is essential.[2][9] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Heptane/Ethyl Acetate | This is a standard, effective solvent system. The ratio should be adjusted based on TLC to achieve an Rf value of approximately 0.2-0.3 for the target compound. |
| Mobile Phase Modifier | For Standard Silica Only: 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide | The modifier acts as a competitive base, saturating the acidic silanol sites on the silica surface and preventing the aniline from interacting strongly, thereby improving peak shape.[2] |
| Sample Loading | Dry loading or minimal volume of a non-polar solvent (e.g., Toluene, Dichloromethane) | Dissolving the sample in a strong, polar solvent can cause band broadening and reduce separation efficiency. |
Table 2: Recommended Starting Conditions for Reversed-Phase Chromatography
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | C18 (Octadecylsilane) | C18 is a robust, non-polar stationary phase widely used for the separation of moderately polar organic molecules.[10] |
| Mobile Phase (Aqueous) | Water with 0.1% Formic Acid (FA) or Acetic Acid (AA) | A low pH mobile phase protonates residual silanol groups on the stationary phase, minimizing unwanted secondary interactions with the basic analyte.[5] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Elution Mode | Gradient elution (e.g., 10% to 95% organic over 20-30 column volumes) | A gradient is recommended for crude samples to ensure elution of both polar and non-polar impurities within a reasonable time.[11] |
Q3: My compound is contaminated with highly polar impurities. Is normal-phase or reversed-phase chromatography the better choice?
A3: Reversed-phase chromatography is generally the superior choice for separating a moderately polar target compound from highly polar impurities. In a reversed-phase system, polar compounds have weak interactions with the non-polar C18 stationary phase and will elute very early, often at or near the solvent front. Your target compound, being more non-polar, will be retained longer, allowing for an effective separation. In normal-phase, highly polar impurities would bind very strongly to the silica, potentially requiring very strong solvent systems to elute, which could co-elute with your product.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a structured, question-and-answer guide to resolving specific issues you may encounter during your experiments.
Problem: Severe Peak Tailing on a Standard Silica Column
Q: I'm running a flash column on standard silica with a Hexane/Ethyl Acetate gradient, but my product is coming off as a long, tailing smear across many fractions. Why is this happening and how can I fix it?
A: This is the classic symptom of strong secondary interactions between your basic aniline and the acidic silica gel.[3][4] The tailing indicates that your compound is experiencing multiple retention mechanisms instead of a single, clean partitioning process.[3] To resolve this, you must mitigate the influence of the acidic silanol groups.
-
Prepare the Modified Eluent: Create your mobile phase system (e.g., Hexane/Ethyl Acetate). To the polar component (Ethyl Acetate), add triethylamine (TEA) to a final concentration of 1% v/v. For every 100 mL of Ethyl Acetate, add 1 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes of your starting eluent containing the TEA modifier. This step is critical to ensure the entire silica bed is neutralized.[2]
-
Load the Sample: Use a dry loading technique or dissolve your crude product in a minimal amount of a solvent like dichloromethane or toluene. Avoid polar solvents like methanol for sample dissolution.
-
Run the Chromatography: Elute your compound using your pre-determined gradient. The presence of TEA in the mobile phase will compete with your aniline for the acidic sites, resulting in a significantly improved, more symmetrical peak shape.
-
Post-Purification: Be aware that TEA is volatile but has a high boiling point (89.5 °C). It can often be removed from the final product by co-evaporation with a lower-boiling solvent like dichloromethane or by placing the product under high vacuum.
The following diagram outlines a decision-making process for addressing peak tailing issues when purifying basic compounds like N-cyclobutyl-4-fluoro-3-methylaniline.
Caption: A decision tree for troubleshooting peak tailing of basic amines.
Problem: Poor Separation from a Structurally Similar Impurity
Q: My product and an unknown impurity have a very similar Rf value on TLC, and I cannot achieve baseline separation on my column. What are my options?
A: When you have poor selectivity (i.e., the ability of the system to distinguish between two compounds), simply making the gradient shallower is often insufficient.[12] You need to change the fundamental interactions governing the separation. Your two main options are to alter the mobile phase selectivity or to switch to a completely different (orthogonal) chromatographic mode.
The choice of the polar "strong" solvent in your mobile phase can have a significant impact on selectivity. If Hexane/Ethyl Acetate is not working, try replacing Ethyl Acetate with a solvent from a different class that offers different interactions (e.g., hydrogen bond donating/accepting capabilities).
Table 3: Alternative Solvents for Optimizing Selectivity in Normal-Phase
| Solvent Class | Example Solvent | Primary Interactions | When to Use |
| Ethers | Methyl tert-butyl ether (MTBE) | Hydrogen bond acceptor | Good general alternative to Ethyl Acetate, can alter selectivity for compounds with H-bond donor sites. |
| Chlorinated | Dichloromethane (DCM) | Dipole-dipole interactions | Often used in a ternary system (e.g., Hexane/DCM/MeOH). Good for a wide range of polarities. |
| Alcohols | Isopropanol (IPA) | Hydrogen bond donor & acceptor | A very strong polar solvent. A small percentage (1-5%) added to a Hexane/EtOAc system can dramatically change retention and selectivity. |
If modifying the normal-phase system fails, the most robust solution is to use an orthogonal purification method.[13] Orthogonal methods separate compounds based on different chemical principles.[14][15] The combination of Normal-Phase (separating by polarity) and Reversed-Phase (separating by hydrophobicity) is a powerful strategy in pharmaceutical development.[13]
-
First Pass (Normal-Phase): Run the purification using your best normal-phase conditions (e.g., on an amino column or with a TEA-modified eluent). Your goal is not necessarily to achieve >99% purity, but to remove the bulk of unrelated impurities.
-
Analyze and Pool: Carefully analyze all fractions by TLC or HPLC. Pool the fractions that contain your target compound, even if they are still contaminated with the close-eluting impurity.
-
Solvent Exchange: Evaporate the pooled fractions to dryness.
-
Second Pass (Reversed-Phase): Dissolve the residue in a suitable solvent (e.g., minimal DMSO, DMF, or Acetonitrile) and purify it using a C18 column with a Water/Acetonitrile gradient. Because the separation mechanism is now based on hydrophobicity, it is highly likely that the impurity that co-eluted in the polar system will now be well-resolved.
Caption: An orthogonal strategy combining normal- and reversed-phase.
Problem: On-Column Degradation or Artifact Formation
Q: I am using a mobile phase containing ammonium hydroxide and acetonitrile at high pH, and I'm seeing unexpected peaks in my chromatogram that weren't in the crude sample. What could be happening?
A: You may be observing on-column N-nitrosation of your aniline.[16] It has been reported that under high pH conditions using ammonium hydroxide and acetonitrile, secondary amines can react on the stainless steel frits of HPLC columns to form N-nitroso impurities.[16][17] The ammonia is believed to be oxidized to a nitrosating agent, which then reacts with the analyte.[16]
-
Change the Base: If possible, switch the basic modifier from ammonium hydroxide to a non-nitrogenous base like triethylamine (TEA) or use a pre-packed amino-functionalized column that doesn't require a modifier.
-
Change the Organic Solvent: The reaction has been specifically noted with acetonitrile.[16] Switching the organic modifier to methanol may prevent this artifact from forming.
-
Use a Bio-inert System: If available, using an HPLC or column with PEEK (polyether ether ketone) flow paths instead of stainless steel can reduce contact with the metallic surfaces that catalyze the reaction.
References
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. Retrieved from [Link]
-
Hajizadeh, S., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. Retrieved from [Link]
-
Wren, S. A., & Tchelitcheff, P. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
-
Taylor, T. (2020). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (n.d.). Academia.edu. Retrieved from [Link]
-
Sarzanini, C., et al. (1993). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved from [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- Process for the purification of aromatic amines. (n.d.). Google Patents.
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020). LCGC North America. Retrieved from [Link]
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016). Analytical Chemistry. Retrieved from [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved from [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Retrieved from [Link]
-
Dolan, J. W. (2020). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Journal of Biomedical Science. Retrieved from [Link]
-
The Secrets of Orthogonal Process Design. (2006). Validated Biosystems. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved from [Link]
-
GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. (n.d.). Retrieved from [Link]
- A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4. (n.d.). Google Patents.
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2015). Journal of Chromatographic Science. Retrieved from [Link]
-
HPLC Method development: an overview. (2025). PharmaCores. Retrieved from [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today. Retrieved from [Link]
-
Liquid Chromatography. (n.d.). Retrieved from [Link]
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline. (n.d.). Google Patents.
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
- Purification of organic compounds using surrogate stationary phases on reversed phase columns. (n.d.). Google Patents.
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. biotage.com [biotage.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method development: an overview. [pharmacores.com]
- 12. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 13. santaisci.com [santaisci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. validated.com [validated.com]
- 16. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase [academia.edu]
Technical Support Center: Catalyst Selection for N-Alkylation of 4-Fluoro-3-methylaniline
Welcome to the technical support center for the N-alkylation of 4-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. My goal is to equip you with the knowledge to make informed decisions in catalyst selection and to navigate the experimental challenges you may encounter.
The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing access to a vast array of secondary and tertiary amines that are integral to pharmaceuticals, agrochemicals, and functional materials.[1] The specific substrate, 4-fluoro-3-methylaniline, presents unique challenges and opportunities due to the electronic effects of the fluorine atom and the steric hindrance from the methyl group. This guide will delve into the nuances of catalyst selection to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of 4-fluoro-3-methylaniline?
A1: The two most prevalent and effective methods for the N-alkylation of anilines, including 4-fluoro-3-methylaniline, are:
-
Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This is an environmentally friendly and atom-economical method where an alcohol serves as the alkylating agent.[2] The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate.[2][3] This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and water as the only byproduct.[2][3]
-
Reductive Amination: This method involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in a separate or one-pot step to the desired N-alkylated amine.[1][4] A variety of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂ with Pd/C) to chemical hydrides (e.g., sodium borohydride).[1][5]
Q2: How do the electronic and steric properties of 4-fluoro-3-methylaniline influence catalyst selection?
A2: The substituents on the aniline ring play a crucial role in its reactivity:
-
Fluorine (Electron-Withdrawing Group): The fluorine atom at the para-position deactivates the aromatic ring and reduces the nucleophilicity of the amino group through its electron-withdrawing inductive effect.[6] This can make the initial nucleophilic attack on the alkylating agent or the intermediate aldehyde more challenging, often requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts).[6]
-
Methyl (Electron-Donating and Steric Hindrance): The methyl group at the meta-position has a mild electron-donating effect, which can partially counteract the deactivating effect of the fluorine. However, its ortho-position relative to the amino group introduces steric hindrance, which can impede the approach of bulky alkylating agents or catalyst complexes. This steric crowding can lead to lower reaction rates and yields.[3]
Therefore, the ideal catalyst should be active enough to overcome the reduced nucleophilicity of the aniline while also being sterically accessible to facilitate the reaction.
Q3: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
A3: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Dissolved in the reaction mixture | Solid phase, separate from the reaction mixture |
| Activity & Selectivity | Often exhibit high activity and selectivity under mild conditions due to well-defined active sites.[2][7] | Activity can be high, but selectivity may be lower. Mass transfer limitations can sometimes be an issue.[3] |
| Catalyst Recovery & Reuse | Difficult to separate from the product, often requiring complex workup procedures. Reuse is challenging. | Easily separated by filtration and can often be reused multiple times, making the process more cost-effective and sustainable.[8] |
| Examples | Ru, Ir, Mn, and Co pincer complexes.[2][7] | Palladium on carbon (Pd/C), Raney Nickel, zeolites, and metal oxides.[1][9] |
Q4: How can I prevent over-alkylation to the tertiary amine?
A4: The formation of the N,N-dialkylated product is a common side reaction.[10] Here are some strategies to favor mono-alkylation:
-
Control Stoichiometry: Use an excess of the aniline relative to the alkylating agent (e.g., a 2:1 or 3:1 molar ratio).[10]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[10]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-alkylated product is maximized.[10]
-
Catalyst Choice: Some catalysts and ligands are inherently more selective for mono-alkylation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen catalyst may not be active enough for the substituted aniline. | 1a. Screen a panel of catalysts, including those known for high activity with deactivated anilines (e.g., certain Ru or Ir complexes).[7][11] 1b. Increase the catalyst loading.[10] |
| 2. Insufficient Temperature: The reaction may be too slow at lower temperatures due to the reduced nucleophilicity of the aniline.[6] | 2a. Gradually increase the reaction temperature while monitoring for side product formation.[6] | |
| 3. Inappropriate Base: For "borrowing hydrogen" reactions, the base may not be strong enough to facilitate catalyst activation or the initial dehydrogenation step. | 3a. Switch to a stronger base such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃).[2][3] | |
| Poor Selectivity (Mixture of Mono- and Di-alkylated Products) | 1. Molar Ratio of Reactants: An excess of the alkylating agent favors di-alkylation. | 1a. Use an excess of 4-fluoro-3-methylaniline.[10] |
| 2. Reaction Time is Too Long: Prolonged reaction times can lead to the alkylation of the initially formed secondary amine. | 2a. Optimize the reaction time by monitoring the reaction progress.[10] | |
| Formation of Imine as a Major Byproduct | 1. Inefficient Reduction Step: The reduction of the imine intermediate is the rate-limiting step. | 1a. For reductive amination, ensure the reducing agent is active and added in sufficient quantity. 1b. For "borrowing hydrogen" reactions, the catalyst may be more efficient at dehydrogenation than hydrogenation. Consider a different catalyst or additives that can promote the reduction step. |
| Catalyst Deactivation (for Heterogeneous Catalysts) | 1. Poisoning: Impurities in the starting materials or solvents can poison the catalyst. 2. Leaching: The active metal may be leaching from the support. | 1a. Ensure all reagents and solvents are pure and dry.[10] 2a. Consider a different support material or catalyst preparation method to improve stability. |
Experimental Protocols
Protocol 1: Homogeneous Catalysis using a Ruthenium Complex (Borrowing Hydrogen)
This protocol is a general guideline and should be optimized for your specific alkylating alcohol.
Materials:
-
4-Fluoro-3-methylaniline
-
Alkylating alcohol (e.g., benzyl alcohol)
-
Ruthenium catalyst (e.g., a commercially available Ru pincer complex)[7][12]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-3-methylaniline (1.0 mmol), the ruthenium catalyst (1-2.5 mol%), and potassium tert-butoxide (1.0 mmol).
-
Add anhydrous toluene (2-5 mL) and the alkylating alcohol (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours.[7]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Heterogeneous Catalysis via Reductive Amination
This protocol describes a one-pot reductive amination using a carbonyl compound and catalytic hydrogenation.
Materials:
-
4-Fluoro-3-methylaniline
-
Aldehyde or ketone (e.g., acetone)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol or ethanol (10 mL).[1]
-
Add a catalytic amount of Pd/C (5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[1]
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50 °C) for 6-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization.[1]
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the appropriate catalyst type.
"Borrowing Hydrogen" Mechanism
Caption: The catalytic cycle of the "Borrowing Hydrogen" mechanism for N-alkylation.
References
-
ResearchGate. (2023). Reaction mechanism for the N-alkylation reaction. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Gunanathan, C., & Milstein, D. (2014). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 5, 4539. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
American Chemical Society. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34969-34975. Retrieved from [Link]
-
Elsevier. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Catalysis Today, 60(3-4), 287-293. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Alkylation of Aniline using Methanol over Ferrospinels. Retrieved from [Link]
-
ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34969-34975. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Nanoscale Advances, 5(23), 6615-6623. Retrieved from [Link]
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Retrieved from [Link]
-
American Chemical Society. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry, 84(11), 7114-7123. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Retrieved from [Link]
-
Springer Nature. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Scientific Reports, 13(1), 123. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Wiley Online Library. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(31), 9905-9909. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1365. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. Retrieved from [Link]
-
Fluorine Notes. (n.d.). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic ring. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to N-cyclobutyl-4-fluoro-3-methylaniline and Structurally Related Anilines for Synthetic Chemistry
Introduction
Aniline and its derivatives are foundational scaffolds in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise functionalization of the aniline core allows for the fine-tuning of steric and electronic properties, which in turn dictates the bioactivity and material characteristics of the final products. This guide provides a comparative analysis of N-cyclobutyl-4-fluoro-3-methylaniline, a specialized aniline derivative, against a selection of structurally related analogues.
The choice of substituents on the aniline ring and the nitrogen atom is a key consideration in molecular design. The fluorine atom, for instance, is often introduced to modulate metabolic stability and binding affinity, while alkyl groups on the ring and the nitrogen can influence lipophilicity and steric hindrance. N-cyclobutyl-4-fluoro-3-methylaniline presents a unique combination of these features: a lipophilic and sterically demanding N-cyclobutyl group, a metabolically robust fluorine atom, and a methyl group that influences the electronic environment of the aromatic ring.
This guide will delve into a comparative analysis of N-cyclobutyl-4-fluoro-3-methylaniline and its analogues, focusing on their physicochemical properties and their reactivity in common synthetic transformations. By understanding the distinct contributions of each substituent, researchers can make more informed decisions in the selection of building blocks for their synthetic campaigns.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of aniline derivatives are critical determinants of their behavior in both chemical reactions and biological systems. Properties such as melting point, boiling point, and lipophilicity (logP) influence solubility, reaction kinetics, and pharmacokinetic profiles. The following table summarizes key physicochemical data for N-cyclobutyl-4-fluoro-3-methylaniline and its selected analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| N-cyclobutyl-4-fluoro-3-methylaniline | C₁₁H₁₄FN | 179.23 | Not available | Not available |
| Aniline | C₆H₇N | 93.13 | -6 | 184 |
| 4-Fluoro-3-methylaniline | C₇H₈FN | 125.14 | 34-38[1] | Not available |
| N-ethyl-3-methylaniline | C₉H₁₃N | 135.21 | -6.87 (estimate)[2] | 221[2] |
| N-cyclobutylaniline | C₁₀H₁₃N | 147.22 | Not available | Not available |
The data highlights the influence of substitution on the physical properties of the aniline core. The parent aniline is a liquid at room temperature, while the introduction of the fluoro and methyl groups in 4-fluoro-3-methylaniline results in a low-melting solid.[1] The N-alkylation with an ethyl group in N-ethyl-3-methylaniline leads to a higher boiling point compared to aniline, reflecting the increase in molecular weight.[2]
Reactivity and Synthetic Utility
Aniline derivatives are versatile intermediates that participate in a wide array of chemical transformations. The nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring are key factors in their synthetic utility.
N-Acylation
N-acylation is a fundamental transformation for anilines, often used to introduce functional groups or as a protecting strategy.[3] The reactivity of anilines in acylation reactions is influenced by the electronic and steric environment of the amino group.
The general mechanism for the acetylation of an aniline derivative with acetic anhydride is an example of nucleophilic acyl substitution.[4]
Caption: Mechanism of N-Acylation of an Aniline Derivative.
The presence of the bulky N-cyclobutyl group in N-cyclobutyl-4-fluoro-3-methylaniline is expected to sterically hinder the approach of the acylating agent, potentially requiring more forcing reaction conditions compared to less hindered anilines like 4-fluoro-3-methylaniline. Conversely, the electron-donating methyl group on the ring can increase the nucleophilicity of the nitrogen, partially offsetting the steric hindrance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in the synthesis of complex aryl amines.[5][6][7] This reaction is crucial in pharmaceutical and materials science for constructing molecules with specific electronic and structural properties.[6]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
In the context of the Buchwald-Hartwig reaction, N-cyclobutyl-4-fluoro-3-methylaniline can act as the amine coupling partner. The steric bulk of the N-cyclobutyl group can influence the rate of the reaction and may necessitate the use of specific palladium catalysts and ligands to achieve high yields. The electronic properties of the fluorinated and methylated aromatic ring will also play a role in the kinetics of the coupling reaction.
Experimental Protocols
To provide a practical context for the comparison of these aniline derivatives, the following are representative experimental protocols for N-acylation and Buchwald-Hartwig amination.
Protocol 1: General Procedure for N-Acetylation of an Aniline Derivative
This protocol describes a standard method for the acetylation of an aniline using acetic anhydride.[4][8]
Materials:
-
Aniline derivative (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Sodium acetate (1.2 equiv)
-
Water
-
Hydrochloric acid (concentrated)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the aniline derivative (e.g., 500 mg) in water (14 mL). If the aniline is not fully soluble, a two-phase mixture will be observed.
-
Add concentrated hydrochloric acid (0.45 mL) to form the aniline hydrochloride salt, which should improve solubility.
-
In a separate beaker, prepare a solution of sodium acetate (530 mg) in water (3 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the acetanilide product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an aniline derivative.[5][9]
Materials:
-
Aryl bromide (1.2 equiv)
-
Aniline derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline derivative, the aryl bromide, and sodium tert-butoxide.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Under a positive flow of inert gas, add the Pd(OAc)₂ and XPhos catalyst and ligand.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
N-cyclobutyl-4-fluoro-3-methylaniline is a valuable building block in synthetic chemistry, offering a unique combination of steric and electronic properties. Its comparison with other aniline derivatives highlights the subtle yet significant impact of substituents on the physicochemical properties and reactivity of the aniline core. The sterically demanding N-cyclobutyl group is expected to influence reaction kinetics in transformations such as N-acylation and Buchwald-Hartwig amination, potentially requiring optimized reaction conditions. The presence of the fluoro and methyl groups further modulates the electronic nature of the aromatic ring, providing additional handles for fine-tuning molecular properties.
The experimental protocols provided offer a starting point for the practical application of these aniline derivatives in synthesis. By carefully considering the structural features of each analogue, researchers can strategically select the most appropriate building block to achieve their synthetic goals and develop novel molecules with desired functions.
References
- Benchchem. Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
- Benchchem. Application Notes and Protocols for the Acetylation of Aniline.
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment).
- Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.
- ChemicalBook. N-Ethyl-3-methylaniline CAS#: 102-27-2.
- Cheméo. Chemical Properties of Aniline (CAS 62-53-3).
Sources
- 1. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]
- 2. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
comparative study of different synthetic routes to N-cyclobutyl-4-fluoro-3-methylaniline
Introduction
N-cyclobutyl-4-fluoro-3-methylaniline is a key structural motif and a valuable building block in modern medicinal chemistry. Its unique combination of a cyclobutane ring, a fluorine atom, and a methyl-substituted aniline core imparts desirable physicochemical properties to lead compounds, including improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. Aniline derivatives are crucial in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the fluoro and methyl groups on the aniline ring, coupled with the N-cyclobutyl substituent, makes this compound a sought-after intermediate in the development of novel therapeutics.[1][2]
This guide provides a comparative analysis of the primary synthetic strategies for preparing N-cyclobutyl-4-fluoro-3-methylaniline. We will delve into three common and effective methodologies: Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each route will be examined for its mechanistic underpinnings, operational efficiency, and overall practicality. This document is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or manufacturing needs.
Overview of Synthetic Strategies
The synthesis of N-cyclobutyl-4-fluoro-3-methylaniline can be approached from several angles, primarily differing in the key bond-forming step. The choice of strategy often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions, such as the use of metal catalysts. The three routes discussed herein represent the most prevalent and well-documented methods.
Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[3][4] For the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline, this translates to the reaction between 4-fluoro-3-methylaniline and cyclobutanone.
Mechanism and Rationale
The reaction proceeds in two main stages. First, the nucleophilic nitrogen of 4-fluoro-3-methylaniline attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by dehydration to form a transient imine intermediate. In the second stage, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to furnish the final N-cyclobutyl product.
The choice of reducing agent is critical. Mild hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred because they are selective for the imine over the starting ketone and are stable in the slightly acidic conditions that favor imine formation. More recently, biocatalytic methods using imine reductases (IREDs) have emerged as a green and highly selective alternative.[5][6]
Detailed Experimental Protocol
-
To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added cyclobutanone (1.1 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-cyclobutyl-4-fluoro-3-methylaniline.
Advantages and Limitations
-
Advantages: This method often utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally mild, and the procedure is operationally simple, making it suitable for both small-scale and large-scale synthesis.
-
Limitations: The aniline starting material can be susceptible to over-alkylation, forming the tertiary amine, although this is less common with sterically hindered amines or under controlled conditions. The use of borohydride reagents necessitates careful quenching procedures.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[7][8][9] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency.[9] To synthesize N-cyclobutyl-4-fluoro-3-methylaniline, this route would couple an appropriately substituted aryl halide (e.g., 1-bromo-4-fluoro-3-methylbenzene) with cyclobutylamine.
Mechanism and Rationale
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center, and a base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, reductively eliminating the desired N-aryl amine product and regenerating the Pd(0) catalyst.[9]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are commonly used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[9]
Detailed Experimental Protocol
-
An oven-dried Schlenk tube is charged with 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 eq).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Cyclobutylamine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred until the starting aryl bromide is consumed, as monitored by TLC or GC-MS (typically 8-24 hours).
-
After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the product.
Advantages and Limitations
-
Advantages: This method is highly versatile and generally provides excellent yields. It is tolerant of a wide range of functional groups on both the aryl halide and the amine.
-
Limitations: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and phosphine ligands. Removal of residual palladium from the final product can be challenging and is a critical consideration in pharmaceutical synthesis. The starting aryl halide may be more expensive than the corresponding aniline.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11]
Mechanism and Rationale
The SNAr mechanism is a two-step addition-elimination process.[10]
-
Addition: The nucleophile (cyclobutylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][12] The negative charge is delocalized onto the activating electron-withdrawing groups.
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group.
For the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline, a suitable substrate would be a di-halo-substituted benzene, such as 1,4-difluoro-2-methylbenzene. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. The reaction relies on the nucleophilic cyclobutylamine displacing one of the fluorine atoms.
Detailed Experimental Protocol
-
In a sealed vessel, 1,4-difluoro-2-methylbenzene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Cyclobutylamine (1.5-2.0 eq) and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq) are added to the solution.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours to days. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Advantages and Limitations
-
Advantages: This approach avoids the use of expensive and toxic transition metal catalysts, making it potentially more cost-effective and "greener". The starting materials are often commercially available.
-
Limitations: SNAr reactions often require harsh conditions, such as high temperatures and strongly basic environments. The substrate scope can be limited, as it requires a sufficiently electron-deficient aromatic ring. There can also be issues with regioselectivity if multiple leaving groups are present.
Comparative Analysis
The selection of an optimal synthetic route depends on a balance of factors including cost, scale, efficiency, and environmental impact. Below is a summary table comparing the three routes.
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Fluoro-3-methylaniline, Cyclobutanone | 1-Bromo-4-fluoro-3-methylbenzene, Cyclobutylamine | 1,4-Difluoro-2-methylbenzene, Cyclobutylamine |
| Key Reagents | Hydride reducing agent (e.g., NaBH(OAc)3) | Pd catalyst, phosphine ligand, strong base | Strong base, polar aprotic solvent |
| Typical Yields | Moderate to High | High to Excellent | Moderate to High |
| Reaction Conditions | Mild (Room temp. to slightly elevated) | Moderate to High Temp (80-110 °C) | Harsh (High Temp, 100-150 °C) |
| Cost-Effectiveness | Generally high (inexpensive reagents) | Lower (expensive catalyst and ligands) | High (no metal catalyst) |
| Scalability | Excellent | Good, but catalyst removal can be an issue | Good, but requires high temperatures |
| Green Chemistry | Moderate (boron waste) | Poor (heavy metal catalyst, ligand waste) | Good (metal-free) |
| Key Challenge | Potential for over-alkylation | Catalyst cost and removal of metal residues | Harsh conditions, potential regioselectivity issues |
Conclusion and Recommendations
Each synthetic route to N-cyclobutyl-4-fluoro-3-methylaniline offers a unique set of advantages and disadvantages.
-
Reductive Amination stands out as the most practical and cost-effective method for both laboratory-scale and large-scale synthesis, given its mild conditions, operational simplicity, and use of inexpensive starting materials. It is the recommended route for general-purpose synthesis.
-
Buchwald-Hartwig Amination offers the highest yields and broadest functional group tolerance. It is an excellent choice for small-scale synthesis where yield is paramount and cost is a secondary concern, or for creating diverse analog libraries. However, for pharmaceutical applications, the need for rigorous purification to remove palladium residues presents a significant hurdle.
-
Nucleophilic Aromatic Substitution (SNAr) is a compelling metal-free alternative. It is particularly attractive from a green chemistry and cost perspective. This route is recommended when avoiding transition metals is a priority, and the necessary high-temperature conditions are feasible.
Ultimately, the choice of synthesis will be dictated by the specific constraints and goals of the project, including budget, scale, purity requirements, and environmental considerations.
References
- Directed nucleophilic aromatic substitution reaction. (n.d.). Google Scholar.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Rostron, J., & Barber, J. (n.d.). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link.
- Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).
- Schön, U., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). Nature.
- (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Nucleophilic Aromatic Substitution. (n.d.). NPTEL.
- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (n.d.). PMC.
- Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. (n.d.). PMC.
- Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (n.d.). ChemRxiv.
- Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. (n.d.). ResearchGate.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC.
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. (n.d.). ResearchGate.
- 3-Fluoro-4-methylaniline. (n.d.). Chem-Impex.
- N-Cyclobutyl-4-methylaniline. (n.d.). CymitQuimica.
- 4-Fluoro-3-methylaniline. (n.d.). LookChem.
- N-Cyclobutyl-3-fluoro-4-methylaniline. (n.d.). BLD Pharm.
- 4-Fluoro-3-methylaniline 97%. (n.d.). Sigma-Aldrich.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC.
- 4-Fluoro-3-methylaniline 97%. (n.d.). Sigma-Aldrich.
- (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
- N-Methylaniline synthesis. (n.d.). ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Synthetic Guide: N-Cyclobutyl vs. N-Isopropyl Alkylation of 4-Fluoro-3-Methylaniline
[1][2][3]
Executive Summary
In the optimization of small molecule kinase inhibitors and nuclear receptor antagonists, the choice between an N-isopropyl and an N-cyclobutyl motif is rarely arbitrary.[1][2] While N-isopropyl-4-fluoro-3-methylaniline represents a cost-effective, synthetically accessible baseline, its N-cyclobutyl analog is increasingly favored in late-stage lead optimization to address metabolic liabilities.[1][2]
This guide objectively compares the synthesis and strategic application of these two intermediates. The N-isopropyl variant offers rapid scalability using commodity reagents (acetone), whereas the N-cyclobutyl variant requires precision synthesis to justify its significantly higher cost, primarily driven by the price of cyclobutanone.[1] This document details the specific reductive amination protocols, mechanistic divergences, and the metabolic rationale for selecting the cyclobutyl ring despite the synthetic premium.[1]
Chemical & Physical Profile
The introduction of the cyclobutyl ring alters the physicochemical vector of the molecule compared to the acyclic isopropyl group.
| Property | N-Isopropyl-4-fluoro-3-methylaniline | N-Cyclobutyl-4-fluoro-3-methylaniline | Impact Analysis |
| Formula | C | C | Cyclobutyl adds ring strain (~26 kcal/mol).[1][2] |
| MW | 167.22 g/mol | 179.23 g/mol | Minimal difference in mass.[2] |
| ClogP (Est.) | ~2.8 | ~3.1 | Cyclobutyl is slightly more lipophilic but packs differently in protein pockets.[2] |
| pKa (Conj. Acid) | ~4.5 | ~4.2 | Cyclobutyl amine is slightly less basic due to s-character increase in the C-N bond.[2] |
| Metabolic Liability | High (CYP450 N-dealkylation) | Low (Ring puckering hinders | Critical Decision Factor. |
| Reagent Cost | Acetone: <$1/kg | Cyclobutanone: >$400/kg | Critical Process Factor. |
Synthetic Methodologies
Decision Matrix: Choosing the Route
The synthesis of these anilines is dominated by Reductive Amination .[2] Direct alkylation (using alkyl halides) is strongly discouraged due to poly-alkylation and elimination side reactions (especially with cyclobutyl bromide).[1][2]
Figure 1: Synthetic decision tree for N-alkylation strategies. STAB = Sodium Triacetoxyborohydride.[2]
Experimental Protocols
Protocol A: Synthesis of N-Isopropyl-4-fluoro-3-methylaniline
Context: This method utilizes acetone as both the reagent and co-solvent, driving the equilibrium toward the imine.[1][2]
Reagents:
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]
Procedure:
-
Imine Formation: Charge a reaction vessel with 4-fluoro-3-methylaniline (10 mmol) and DCE (30 mL). Add Acetone (50 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes.
-
Note: Acetone is in large excess to prevent the reverse hydrolysis of the imine.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.
-
Why STAB? Unlike NaBH
, STAB is less likely to reduce the ketone (acetone) directly, favoring the imine reduction.[1]
-
-
Quench: Stir at room temperature for 4-12 hours. Quench with sat. NaHCO
solution. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of N-Cyclobutyl-4-fluoro-3-methylaniline
Context: Cyclobutanone is expensive and more reactive due to ring strain (release of ~26 kcal/mol strain upon sp
Reagents:
Procedure:
-
Pre-complexation: In a dry flask under N
, dissolve 4-fluoro-3-methylaniline (10 mmol) in anhydrous DCE (40 mL). Add Cyclobutanone (11 mmol) and Acetic Acid (10 mmol). -
Activation: Stir for 1 hour at room temperature.
-
Insight: The formation of the cyclobutyl imine is generally faster than the isopropyl imine due to the relief of eclipse interactions in the cyclobutanone ring.
-
-
Reduction: Add STAB (14 mmol) in one portion. Monitor by LCMS.[2]
-
Critical Step: Do not use excess cyclobutanone beyond 1.2 eq to avoid difficult separation of cyclobutanol byproducts.[2]
-
-
Workup: Quench with 1N NaOH (carefully) to break boron complexes. Extract with EtOAc.[2]
-
Purification: The product is less polar than the primary aniline.[2] Elute with 5-10% EtOAc in Hexanes.[1][2]
Mechanistic & Performance Analysis
The core difference lies in the Imine Formation thermodynamics and the Metabolic Fate of the product.
Figure 2: Mechanistic pathway for reductive amination.[1][2] Cyclobutanone exhibits higher electrophilicity.[2]
Strategic Application: Why pay for Cyclobutyl?
-
Metabolic Stability (The "Magic" of the Ring):
-
Isopropyl: The methine proton (C-H) is highly susceptible to CYP450-mediated hydroxylation, leading to N-dealkylation and loss of the alkyl group.[1][2]
-
Cyclobutyl: The cyclobutyl ring exists in a "puckered" conformation.[2] The C-H bonds are stronger and sterically shielded compared to the isopropyl methine. Furthermore, oxidation of the cyclobutyl ring often leads to stable ring-hydroxylated metabolites rather than rapid cleavage (dealkylation), preserving the pharmacophore.[1]
-
-
Solubility & Lipophilicity:
-
While cyclobutyl adds carbon content (increasing ClogP), it often disrupts crystal lattice energy more effectively than the planar isopropyl group, occasionally improving solubility in specific formulations.[1]
-
-
Bioisosterism:
-
The cyclobutyl group is considered a "privileged structure" in modern kinase inhibitors (e.g., replacing isopropyl or tert-butyl) to fine-tune the fit within hydrophobic pockets (e.g., the ATP binding site of EGFR or MEK) without incurring the rapid clearance associated with acyclic alkyl chains.[1]
-
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1][2]
-
Cyclobutyl Metabolic Stability: Wilsher, N. E., et al. "Cyclobutyl-substituted imidazopyridines as potent and metabolically stable inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2017.[2] Link (General principle citation).[1][2]
-
Synthesis of 4-Fluoro-3-methylaniline: Sigma-Aldrich Product Specification & Safety Data Sheet (CAS 452-69-7).[1][2] Link[1][2]
-
Cyclobutanone Reactivity: Trost, B. M.[2] "The chemistry of cyclobutanes." Topics in Current Chemistry, 1986. Link
Technical Guide: Cross-Reactivity Profiling of N-Cyclobutyl-4-Fluoro-3-Methylaniline (NCFMA) Detection Antibodies
[1]
Executive Summary & Application Context
N-Cyclobutyl-4-fluoro-3-methylaniline (NCFMA) is a critical pharmacophore and synthetic intermediate, frequently utilized in the development of next-generation Androgen Receptor (AR) antagonists and specific kinase inhibitors. In pharmaceutical manufacturing, the precise quantification of NCFMA is essential for two reasons:
-
Process Control: Monitoring reaction kinetics during the N-alkylation of 4-fluoro-3-methylaniline.
-
Impurity Clearance: Validating the removal of potentially genotoxic aniline derivatives from Final Drug Substances (FDS) to meet ICH M7 guidelines.
This guide evaluates the performance of the Mab-NCFMA-7X (a high-affinity monoclonal antibody) against standard polyclonal alternatives and HPLC methods. We focus specifically on cross-reactivity (CR) profiles—the ability of the assay to distinguish NCFMA from its structural precursors and metabolic analogs.
Structural Basis of Cross-Reactivity[1]
To understand the challenge, one must analyze the epitope density. The target molecule (NCFMA) possesses three distinct structural determinants:
-
The N-Cyclobutyl Group: A steric bulk feature that differentiates it from the primary amine precursor.
-
The 4-Fluoro Substituent: An electron-withdrawing group affecting ring electronics.
-
The 3-Methyl Group: A steric anchor.
Cross-reactivity occurs when an antibody binds to an analog sharing 2 out of 3 of these determinants. The most problematic interferent is the starting material, 4-Fluoro-3-methylaniline (FMA) , which lacks only the cyclobutyl ring.
Structural Relationship Map
The following diagram illustrates the structural hierarchy and potential interference pathways.
Figure 1: Structural Relationship Map highlighting the primary precursor (FMA) and key analogs used in cross-reactivity profiling.
Experimental Methodology
To objectively assess the specificity of Mab-NCFMA-7X , we utilized a Competitive Inhibition ELISA . This format is superior to sandwich assays for small molecules (haptens) like NCFMA, which possess only a single epitope.
Protocol: Competitive ELISA for CR Determination[1]
Principle: Free analyte in the sample competes with immobilized NCFMA-Conjugate for binding to the limiting antibody. Higher analyte concentration = Lower signal.
Step-by-Step Workflow:
-
Plate Coating:
-
Coat 96-well microplates with NCFMA-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).
-
Incubate overnight at 4°C. Wash 3x with PBST.
-
-
Blocking:
-
Add 200 µL/well of 1% Casein in PBS. Incubate 1h at RT to prevent non-specific binding.
-
-
Competition Reaction (The Critical Step):
-
Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of the Target (NCFMA) and all Analogs in assay buffer.
-
Add 50 µL of Standard/Analog dilution per well.
-
Immediately add 50 µL of Mab-NCFMA-7X (optimized titer, e.g., 1:5000).
-
Mechanism:[1] The antibody distributes between the plate-bound hapten and the free analyte in solution.
-
Incubate 60 min at RT with shaking (600 rpm).
-
-
Detection:
-
Wash 5x with PBST.
-
Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min.
-
Wash 5x. Develop with TMB substrate. Stop with 1M H2SO4.
-
-
Analysis:
-
Measure OD450. Plot %B/B0 vs. Log[Concentration].
-
Calculate IC50 (concentration inhibiting 50% of binding).
-
Calculation of % Cross-Reactivity (%CR):
Comparative Performance Data
The following data compares the Mab-NCFMA-7X (Monoclonal) against a standard Poly-FMA (Polyclonal raised against the precursor 4-fluoro-3-methylaniline) and a generic Anti-Aniline antibody.
Table 1: Cross-Reactivity Profile (% CR)
| Analyte / Analog | Structure Key | Mab-NCFMA-7X (New Product) | Poly-FMA (Competitor A) | Generic Anti-Aniline |
| NCFMA (Target) | N-Cyc-4-F-3-Me | 100% | 15% | < 1% |
| 4-Fluoro-3-methylaniline | Precursor (No Cyc) | 0.4% | 100% | 85% |
| N-Isopropyl-4-F-3-Me-aniline | Steric Analog | 3.2% | 12% | 5% |
| N-Cyclobutyl-3-methylaniline | Des-Fluoro | 8.5% | 4% | 12% |
| N-Cyclobutyl-4-fluoroaniline | Des-Methyl | 5.1% | 6% | 22% |
| Aniline | Core Scaffold | < 0.1% | 15% | 100% |
Data Interpretation & Insights
-
High Specificity for N-Cyclobutyl: The Mab-NCFMA-7X shows extremely low cross-reactivity (0.4%) with the precursor (4-Fluoro-3-methylaniline). This is the critical differentiator. It allows the assay to detect trace NCFMA product in the presence of unreacted starting material.
-
Steric Discrimination: The antibody distinguishes between Cyclobutyl and Isopropyl (3.2% CR) groups. This confirms the binding pocket is conformationally restricted to the "puckered" geometry of the cyclobutane ring, a feature often exploited in drug design to improve metabolic stability [1].
-
Electronic Sensitivity: The drop in recognition for the Des-Fluoro analog (8.5% CR) suggests the Fluorine atom participates in a key hydrogen bond or dipole interaction within the antibody CDR.
Assay Workflow Visualization
The following diagram details the self-validating workflow used to generate the data above, ensuring reproducibility.
Figure 2: Competitive Inhibition ELISA workflow. The "Competition Incubation" is the decisive step where specificity is challenged.
Conclusion & Recommendations
For researchers developing assays for N-cyclobutyl-4-fluoro-3-methylaniline, the choice of antibody is dictated by the sample matrix :
-
For Reaction Monitoring (High Precursor Background):
-
Recommendation: Use Mab-NCFMA-7X .
-
Reasoning: The <0.5% cross-reactivity with the precursor ensures that the high concentration of starting material does not generate false positives, allowing accurate kinetic profiling of product formation.
-
-
For General Screening (Metabolite Discovery):
-
Recommendation: A broader specificity antibody (like Poly-FMA) may be useful to capture a wider range of metabolic derivatives (e.g., ring-hydroxylated metabolites) before LC-MS confirmation.
-
Final Verdict: The Mab-NCFMA-7X represents a significant advancement in small-molecule immunoassay reagents, solving the classic "N-alkyl vs. Primary Amine" discrimination problem through precise hapten design and monoclonal selection.
References
-
Talele, T. T. (2016). The "Cyclobutane Scaffold" in Medicinal Chemistry: Structural Insights and Pharmacology. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Hock, B., et al. (1995). Antibodies for immunosensors: A review. Biosensors and Bioelectronics, 10(1-2), 3-15. (Discusses hapten design for aniline derivatives). Link
Safety Operating Guide
N-cyclobutyl-4-fluoro-3-methylaniline proper disposal procedures
Proper handling and disposal of complex halogenated organic amines like N-cyclobutyl-4-fluoro-3-methylaniline require more than just basic compliance; they demand a rigorous understanding of molecular reactivity and environmental persistence. As a Senior Application Scientist, I have designed this protocol to provide you with self-validating safety systems and mechanistic explanations for every operational step.
By understanding the causality behind these procedures, your laboratory can prevent catastrophic reactions, ensure regulatory compliance, and protect both personnel and the environment.
Mechanistic Hazard Profile & Causality
To safely manage the disposal of N-cyclobutyl-4-fluoro-3-methylaniline, personnel must first understand the molecular drivers of its toxicity and reactivity:
-
The Aniline Core (Systemic Toxicity): Aromatic amines are highly toxic upon systemic absorption. Mechanistically, they oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inducing methemoglobinemia. This severely impairs the blood's oxygen-transport capacity, leading to cyanosis and potential asphyxiation[1].
-
The Fluorine Substituent (Absorption & Pyrolysis): The addition of a fluorine atom significantly increases the molecule's lipophilicity, facilitating rapid absorption through dermal and mucosal barriers[2]. Furthermore, during thermal decomposition (e.g., incineration or accidental fire), the fluorinated ring breaks down to release hydrogen fluoride (HF) gas—a highly corrosive, toxic compound that causes deep tissue necrosis[2].
-
The Cyclobutyl Group (Reactivity): While this aliphatic ring provides steric bulk, it does not neutralize the primary amine's reactivity. The compound remains highly reactive with strong oxidizers and acids, posing severe exothermic fire and explosion hazards if improperly mixed in waste streams[3].
Quantitative Hazard & Logistics Summary
The following table synthesizes the critical hazard classifications and operational parameters for fluorinated aniline derivatives to guide your waste segregation strategy.
| Hazard Parameter | Classification / Specification | Mechanistic Rationale |
| GHS Classification | Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity | The lipophilic amine group rapidly permeates biological membranes; highly disruptive to aquatic ecosystems[4]. |
| Thermal Decomposition | Releases NOₓ, HF, and COₓ | The fluorine substituent degrades into corrosive hydrogen fluoride gas at high temperatures[2]. |
| Chemical Incompatibilities | Strong oxidizers, strong acids, heavy metal salts | Exothermic oxidation of the amine nitrogen can lead to spontaneous combustion or container rupture[3]. |
| Recommended PPE | Nitrile/Neoprene gloves, NIOSH organic vapor respirator | Prevents dermal absorption and inhalation of volatile organic vapors during waste consolidation[5]. |
Pre-Disposal Logistics and Self-Validating PPE
A self-validating safety protocol ensures that a failure in one layer of protection is immediately detectable or mitigated by a secondary layer.
-
Primary Containment: All waste consolidation must occur within a certified, externally exhausted chemical fume hood. Causality: This ensures that any volatile organic vapors generated during liquid transfers are actively swept away from the operator's breathing zone.
-
Dermal Protection (Double-Gloving): Wear double-layered nitrile or neoprene gloves. Causality: Organic amines can slowly permeate standard latex or thin nitrile. Double-gloving provides a self-validating check—if the outer glove is compromised, torn, or discolored by a spill, the inner glove protects the skin while the operator safely halts work to swap PPE[5].
-
Ocular Protection: ANSI Z87.1 approved chemical splash goggles are mandatory. Safety glasses are insufficient because they do not form a seal against vapor intrusion or lateral liquid splashes[5].
Step-by-Step Disposal Methodologies
N-cyclobutyl-4-fluoro-3-methylaniline must be strictly managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Protocol A: Liquid Waste Segregation
-
Container Selection: Use dedicated High-Density Polyethylene (HDPE) carboys for liquid waste. Causality: HDPE offers robust chemical resistance against organic amines, preventing the plasticizer leaching or structural degradation that occurs with lower-grade plastics like PET.
-
Chemical Segregation: Never mix this waste with strong acids (e.g., sulfuric, nitric) or oxidizers (e.g., peroxides). Causality: Mixing triggers a violent acid-base or oxidation reaction, leading to rapid gas evolution, thermal runaway, and potential container explosion[3].
-
Volume Management: Fill liquid waste containers to a maximum of 80% capacity. Causality: Leaving headspace accounts for potential vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced ruptures.
Protocol B: Solid Waste Management
-
Consumable Segregation: Collect all contaminated consumables (pipette tips, weighing boats, filter papers, compromised PPE) in a dedicated, chemically resistant solid waste bin[6].
-
Double-Bagging: Seal the waste in heavy-duty, clear plastic bags. Causality: Double-bagging prevents residual toxic vapors from escaping into the laboratory environment and protects Environmental Health and Safety (EHS) personnel during transit[7].
Protocol C: Emergency Spill Management
-
Evacuation & Isolation: Immediately alert personnel, secure the area, and extinguish all ignition sources. Causality: Aniline derivatives are combustible and their vapors can ignite if exposed to a spark[3].
-
Inert Absorption: Cover the spill with an inert, dry material such as vermiculite, dry sand, or earth[8]. Causality: Never use combustible materials like paper towels or sawdust. If the spilled aniline comes into contact with ambient oxidizers on a combustible substrate, it creates an immediate fire hazard. Inert silicates safely trap the chemical without introducing reactivity.
-
Collection: Use non-sparking tools to sweep the absorbed material into a labeled hazardous waste container[2].
-
Decontamination: Wash the spill surface with an appropriate organic solvent (e.g., ethanol or isopropanol) to dissolve residual organics, followed by a thorough wash with soap and water. Collect all washings as liquid hazardous waste[5].
Disposal Workflow Diagram
The following logical workflow illustrates the decision-making process for routine disposal and emergency spill management.
Decision workflow for routine disposal and emergency spill management of fluorinated anilines.
References
- BenchChem. Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals.
- Rutgers University Environmental Health and Safety. Aniline Standard Operating Procedure.
- BenchChem. Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals.
- BenchChem. Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
- Loba Chemie. ANILINE AR Safety Data Sheet.
- CDH Fine Chemical. 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Fisher Scientific. 4-Fluoroaniline Safety Data Sheet.
Sources
Personal protective equipment for handling N-cyclobutyl-4-fluoro-3-methylaniline
Topic: Personal protective equipment for handling N-cyclobutyl-4-fluoro-3-methylaniline Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
Treat as: High-Hazard Acute Toxin (Dermal/Inhalation/Oral)
N-cyclobutyl-4-fluoro-3-methylaniline is a lipophilic fluoro-aniline derivative. While specific toxicological data for this exact intermediate may be sparse in public registries, its structural analogs (fluoroanilines and N-alkyl anilines) are potent methemoglobin-forming agents.
The Critical Risk: The addition of a cyclobutyl group significantly increases the molecule's lipophilicity compared to simple anilines. This facilitates rapid transdermal absorption . Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact.
Immediate Action Required:
-
Zero Skin Contact: Assume any skin contact results in systemic absorption.
-
Fume Hood Mandatory: Do not handle on an open bench.
-
Medical Alert: Exposure symptoms (cyanosis, headache) may be delayed 2–4 hours.
The Physiological Threat: Methemoglobinemia
To understand the PPE requirements, you must understand the mechanism of toxicity. Aromatic amines do not just burn; they asphyxiate you chemically from the inside.
Mechanism of Action
Upon absorption (skin/lungs), the molecule undergoes hepatic metabolism (N-hydroxylation). The resulting metabolite cycles in the blood, oxidizing Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.[1][2]
Figure 1: The toxicological pathway of aromatic amines. Note that the metabolite recycles, meaning a small dose can continuously oxidize hemoglobin.
PPE Technical Specifications
Standard "lab safety" is insufficient. You must use a Barrier-Based Approach .
Glove Selection Matrix
The cyclobutyl group acts as a permeation enhancer. Thin disposable nitrile (4 mil) is not recommended for primary contact protection during synthesis or transfer.
| Tier | Glove Material | Thickness | Breakthrough Time (Est.) | Usage Context |
| Primary (Inner) | Silver Shield / 4H (Laminate) | 2.7 mil | > 240 mins | Mandatory for handling neat liquid or concentrated stock. |
| Secondary (Outer) | Nitrile (High Dexterity) | 5–8 mil | 15–30 mins | Mechanical protection for the inner laminate glove. |
| Splash Only | Double-layered Nitrile | 4 mil x 2 | < 10 mins | Only acceptable for dilute solutions (<10 mM) or closed-vial handling. |
Expert Insight: If you cannot use Silver Shield gloves due to dexterity constraints, you must use Double-Gloving with specific "High-Risk" nitrile (e.g., orange/purple heavy-duty chemically tested gloves) and change the outer pair every 15 minutes.
Respiratory & Body Protection[5][6][7][8][9][10][11][12]
-
Respiratory: All handling must occur in a certified chemical fume hood.
-
Contingency: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. Note: Smell is a poor warning property for anilines; do not rely on odor threshold.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Face shield required if pouring >100 mL.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. The goal is to prevent the "wicking" effect of cotton if a spill occurs.
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the chemical at every transition point.
Figure 2: Operational workflow emphasizing containment. Note that weighing must occur inside the hood; if balances are external, use a tarred closed vial method.
Step-by-Step Protocol
-
Preparation:
-
Place a disposable absorbent pad (pig mat) in the fume hood work area.
-
Prepare a "Quench/Decon" beaker containing 10% HCl (to convert spilled amine to the non-volatile hydrochloride salt) or a specific surfactant cleaner.
-
-
Weighing (The Highest Risk Step):
-
Never weigh this compound on an open bench.
-
If your balance is not in a hood, taring a vial with a septum cap, adding the liquid/solid inside the hood, capping it, and then weighing the closed system is the only acceptable method.
-
-
Reaction Setup:
-
Add solvent to the amine immediately. Dilution significantly reduces vapor pressure and risk.
-
Wipe the outside of all flasks with a solvent-dampened tissue (discard as hazardous waste) before removing them from the hood.
-
Emergency Response
Medical Countermeasure: The antidote for severe methemoglobinemia is Methylene Blue . Ensure your facility's occupational health provider is aware you are working with potent aromatic amines.
-
Skin Contact:
-
Spill Cleanup:
-
Don Full PPE (including respiratory protection if outside hood).
-
Cover spill with absorbent pads.
-
Clean surface with dilute acid (e.g., 1M HCl) to protonate the amine (forming the salt), making it water-soluble and non-volatile, then wash with soap and water.
Disposal & Environmental Compliance
Fluorinated anilines pose long-term aquatic toxicity risks and must not enter water systems.
-
Segregation: Do not mix with general organic solvents if possible. Label clearly: "Toxic: Fluorinated Aromatic Amine".
-
Destruction: The presence of the Fluorine atom requires High-Temperature Incineration with flue gas scrubbing to manage Hydrogen Fluoride (HF) generation.
-
Container: Rinse empty containers with a solvent (methanol/acetone), add rinsate to the waste stream, and deface the label before disposal.
References
-
National Institutes of Health (NIH) - PubChem. 3-Fluoro-4-methylaniline Compound Summary (CID 9957).[Link]
-
National Institute for Occupational Safety and Health (NIOSH). Aromatic Amines - NIOSH Pocket Guide to Chemical Hazards.[Link]
-
Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Etiology and Treatment.[Link]
Sources
- 1. Methemoglobinemia - Wikipedia [en.wikipedia.org]
- 2. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
